molecular formula C17H18ClNO2S B1682681 UC-781 CAS No. 178870-32-1

UC-781

Cat. No.: B1682681
CAS No.: 178870-32-1
M. Wt: 335.8 g/mol
InChI Key: YZHIXLCGPOTQNB-UHFFFAOYSA-N
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Description

UC-781 is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a topical microbicide targeted against the AIDS virus.
N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. This compound is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.
UC 781 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHIXLCGPOTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170581
Record name UC 781
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URL https://comptox.epa.gov/dashboard/DTXSID10170581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178870-32-1
Record name UC 781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UC-781
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URL https://www.drugbank.ca/drugs/DB05871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UC 781
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URL https://comptox.epa.gov/dashboard/DTXSID10170581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UC-781
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to UC-781: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of this compound, a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It details its chemical properties, mechanism of action, and summarizes key in vitro experimental findings.

Introduction

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the thiocarboxanilide class of compounds and has demonstrated significant activity against HIV-1 in vitro.[1][2] this compound has been investigated primarily as a topical microbicide to prevent the sexual transmission of HIV due to its poor oral bioavailability.[1][3] A key characteristic of this compound is its "tight-binding" inhibition of the HIV-1 reverse transcriptase (RT), contributing to its potent antiviral and virucidal effects.[4][5]

Chemical Structure and Properties

This compound is chemically known as N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2,3-furancarbothioamide.[6] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC17H18ClNO2S[7]
Molecular Weight335.85 g/mol [7]
Substance ClassChemical[7]
StereochemistryAchiral[7]
SMILESCC(=CCOc1cc(ccc1Cl)NC(=S)c2ccoc2C)C[7]
InChIInChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22)[7]
InChIKeyYZHIXLCGPOTQNB-UHFFFAOYSA-N[7]

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.

HIV_Replication_Inhibition cluster_host_cell Host Cell cluster_RT Reverse Transcription HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Binds Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions RT->Viral_DNA Synthesizes Inhibited_RT Inhibited RT RT->Inhibited_RT UC781 This compound UC781->RT Binds to Allosteric Site Inhibited_RT->Viral_DNA Synthesis Blocked

Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.

In Vitro Efficacy

This compound has demonstrated potent anti-HIV-1 activity in various in vitro studies. A summary of its efficacy from key experiments is presented below.

Cell TypeVirus StrainParameterConcentrationEfficacyReference
Monocyte-derived dendritic cells and T cellsCell-free HIVEC501,000 nM (24h treatment)Prevention of infection[8]
Monocyte-derived dendritic cells and T cellsCell-associated HIVEC5010,000 nMBlocked transmission[8]
CEM cellsWild-type HIV-1-1 µM (18h pretreatment)Complete protection from infection[9]
H9 cells (persistently infected)Wild-type HIV-1-Not specifiedAttenuated infectivity of produced virus[4][9]
PM-1 T cellsHIV-1BaL (R5) and HIV-1RF (X4)EC50Not specifiedPotent inhibition[6]
Human cervical explantsHIV-1BaL-10 µM (2h pretreatment)>99.99% inhibition of infection[6]
Human lymphoid tissue explantsHIV-1LAV.04 (X4) and HIV-1SF162 (R5)-0.1 µM (continuous presence)Inhibition of infection[6]

Experimental Protocols

Cell-free and Cell-associated HIV Infection Assay

This protocol is based on the methodology described in the evaluation of this compound as a human immunodeficiency virus microbicide.[8]

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_infection Infection cluster_analysis Analysis Monocytes Isolate Monocytes from PBMC DCs Differentiate into Monocyte-Derived Dendritic Cells (DCs) Monocytes->DCs Co_culture Co-culture DCs and T cells DCs->Co_culture T_cells Isolate T cells T_cells->Co_culture UC781_treatment Treat co-culture with This compound (24 hours) Co_culture->UC781_treatment Cell_free_HIV Infect with cell-free HIV UC781_treatment->Cell_free_HIV Cell_assoc_HIV Infect with HIV-infected cells UC781_treatment->Cell_assoc_HIV p24_assay Measure p24 antigen in supernatant (ELISA) Cell_free_HIV->p24_assay Cell_assoc_HIV->p24_assay Determine_EC50 Determine EC50 p24_assay->Determine_EC50

Caption: Workflow for in vitro evaluation of this compound.

Methodology:

  • Cell Isolation and Culture:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • Monocytes are purified from PBMCs and differentiated into monocyte-derived dendritic cells (DCs).

    • Autologous T cells are isolated and purified.

    • DCs and T cells are co-cultured.

  • Drug Treatment:

    • The DC-T cell co-cultures are treated with varying concentrations of this compound for 24 hours.

  • Infection:

    • For cell-free infection: The treated co-cultures are exposed to a known amount of cell-free HIV-1.

    • For cell-associated infection: The treated co-cultures are exposed to HIV-1-infected cells.

  • Analysis:

    • After a defined incubation period, the culture supernatants are collected.

    • The level of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.

    • The 50% effective concentration (EC50) is calculated based on the dose-response curve.

Pretreatment Protection Assay

This protocol is based on the methodology to assess the protective effect of this compound against subsequent HIV-1 infection.[4][9]

Methodology:

  • Cell Culture:

    • CEM or MT2 cells are cultured in appropriate media.

  • Drug Pretreatment:

    • Cells are incubated with various concentrations of this compound for 18 hours.

  • Drug Removal:

    • The cells are washed extensively to remove any extracellular this compound.

  • Infection:

    • The pretreated and washed cells are then infected with a known titer of HIV-1.

  • Analysis:

    • Viral replication is monitored over time by measuring p24 antigen levels in the culture supernatant.

    • The effectiveness of the pretreatment is determined by the reduction in p24 levels compared to untreated control cells.

Virucidal Activity

This compound has been shown to possess direct virucidal activity, meaning it can inactivate virus particles before they infect a cell.[4] Short exposure of isolated HIV-1 virions to this compound resulted in a concentration-dependent elimination of infectivity.[4] This effect is attributed to the drug's ability to penetrate the viral envelope and inactivate the reverse transcriptase within the virion.

Stability and Formulation

Studies have shown that this compound is stable under low pH conditions, which is relevant for its potential use as a vaginal microbicide.[2] It can be formulated into lipophilic gels, such as Replens gel, and maintains its stability and antiviral potency at elevated temperatures.[2]

Conclusion

This compound is a highly potent NNRTI with significant in vitro activity against HIV-1. Its tight-binding inhibition of reverse transcriptase, virucidal properties, and stability in topical formulations make it a subject of interest, particularly in the context of HIV prevention strategies. The detailed experimental protocols and efficacy data presented in this guide provide a solid foundation for further research and development of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of UC-781 as a Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-781 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the thiocarboxanilide class. It exhibits high-affinity, tight-binding inhibition of HIV-1 reverse transcriptase (RT), the key enzyme responsible for converting the viral RNA genome into proviral DNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding interactions, kinetic properties, resistance profile, and the experimental methodologies used for its characterization.

Introduction

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[1] this compound distinguishes itself through its tight-binding properties, which contribute to its potent antiviral activity and a prolonged inhibitory effect.[2][3] Initially developed as an antiretroviral agent, its poor bioavailability hindered its systemic use; however, its properties have made it a candidate for development as a topical microbicide to prevent sexual transmission of HIV-1.[3][4]

Mechanism of Action: Binding and Inhibition

This compound functions by binding to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This binding event induces conformational changes in the enzyme, ultimately leading to the inhibition of DNA polymerization.

The NNRTI Binding Pocket and Key Interactions

Crystallographic studies of this compound in complex with HIV-1 RT (PDB ID: 1RT4) reveal that it binds in the well-characterized NNRTI pocket. This pocket is located approximately 10 Å from the polymerase active site and is primarily formed by amino acid residues from the p66 subunit.

Key amino acid residues involved in the interaction with this compound include:

  • Lys101: The main-chain carbonyl oxygen of Lys101 forms a hydrogen bond with the NH-group of the thiocarboxanilide core of this compound.

  • Tyr181 and Tyr188: These aromatic residues play a crucial role in the binding of many NNRTIs through π-π stacking interactions. While this compound's anilide ring overlaps with the aromatic rings of other NNIs, its second ring adopts a position that brings it closer to Tyr181 and Tyr188, influencing its resistance profile.

  • Other significant residues contributing to the hydrophobic interactions within the pocket include Leu100, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236.

Conformational Changes

The binding of an NNRTI like this compound to HIV-1 RT induces significant conformational changes that allosterically inhibit its function. These changes affect the relative positions of the enzyme's subdomains, particularly the "thumb" and "fingers" of the p66 subunit. This repositioning alters the geometry of the polymerase active site, making it unfavorable for the correct positioning of the primer-template and incoming dNTPs, thereby halting DNA synthesis.

Quantitative Efficacy and Resistance Profile

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). Its efficacy against wild-type and resistant strains of HIV-1 is a critical aspect of its profile.

HIV-1 Strain/RT Mutant IC50 (nM) Fold Change in Resistance Reference
Wild-type (HIV-1IIIB/LAI)0.2 - 1.9-[3][5]
NNRTI-Resistant Mutants
L100INot explicitly stated, but resistance noted67[3][6]
K103NNot explicitly stated, but resistance noted17[3][6]
V106ANot explicitly stated, but resistance noted-[7]
Y181CNot explicitly stated, but resistance noted13[3][7]
This compound Resistant (UCR)10- to 100-fold less effective than WT-[4]
Efavirenz-Resistant (EFVR)10- to 100-fold less effective than WT-[4]
Nevirapine-Resistant (NVPR)10- to 100-fold less effective than WT-[4]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the DNA polymerase activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)

  • This compound (or other inhibitor) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the diluted this compound or DMSO (for control) to the reaction mixture.

  • Initiate the reaction by adding purified HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Antiviral Assay

This assay assesses the ability of an inhibitor to protect cells from HIV-1 infection.

Materials:

  • Susceptible host cells (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stock (e.g., HIV-1IIIB)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound (or other inhibitor)

  • Assay to measure viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or syncytia formation)

Protocol:

  • Plate the host cells in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells and incubate for a short period.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the infected cells for several days at 37°C.

  • At the end of the incubation period, measure the extent of viral replication using a suitable method (e.g., quantify p24 antigen in the supernatant by ELISA).

  • Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 (50% effective concentration).

X-ray Crystallography of HIV-1 RT in Complex with this compound

This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

General Protocol Outline:

  • Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT heterodimer (p66/p51).

  • Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding pocket.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-UC-781 complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the RT-UC-781 complex to high resolution.

Visualizations

Signaling Pathway of this compound Inhibition

UC781_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Template Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Synthesis Integration Integration into Host Genome Proviral_DNA->Integration HIV_RT HIV-1 Reverse Transcriptase (RT) HIV_RT->Reverse_Transcription Catalyzes Inactive_Complex HIV-1 RT-UC-781 Inactive Complex HIV_RT->Inactive_Complex UC781 This compound UC781->HIV_RT Binds to Allosteric Site UC781->Inactive_Complex Inactive_Complex->Reverse_Transcription Inhibition

Caption: Allosteric inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow for RT Inhibition Assay

RT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Add this compound/DMSO to reaction mix A->C B Prepare reaction mix: Buffer, Template-Primer, [3H]-dTTP B->C D Initiate with HIV-1 RT C->D E Incubate at 37°C D->E F Stop reaction with TCA E->F G Filter and wash F->G H Measure radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound in an RT inhibition assay.

Logical Relationship of NNRTI Resistance

NNRTI_Resistance WT_RT Wild-Type HIV-1 RT UC781_Binding This compound Binds to NNIBP WT_RT->UC781_Binding High Affinity Inhibition Inhibition of Replication UC781_Binding->Inhibition Mutant_RT Mutant HIV-1 RT (e.g., Y181C) Reduced_Binding Reduced this compound Binding Affinity Mutant_RT->Reduced_Binding Altered NNIBP Resistance Drug Resistance Reduced_Binding->Resistance

Caption: The impact of RT mutations on this compound binding and the development of resistance.

Conclusion

This compound is a potent tight-binding NNRTI that allosterically inhibits HIV-1 RT by inducing conformational changes upon binding to the NNRTI pocket. While highly effective against wild-type HIV-1, its efficacy is reduced by certain mutations within the binding pocket, a characteristic shared by other NNRTIs. The detailed understanding of its mechanism of action, facilitated by biochemical, virological, and structural studies, is crucial for the rational design of next-generation NNRTIs with improved resistance profiles and for its potential application as a topical microbicide.

References

initial in vivo efficacy studies of UC-781 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial in vivo efficacy studies of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in various animal models. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this compound, primarily in the context of its development as a topical microbicide for the prevention of HIV-1 transmission.

Executive Summary

This compound is a thiocarboxanilide NNRTI characterized by its high potency against HIV-1, including strains resistant to other NNRTIs, and its "tight-binding" inhibition of the reverse transcriptase enzyme.[1] Initial in vivo studies were designed to assess its safety, pharmacokinetics, and preliminary efficacy in relevant animal models. These studies have largely focused on topical formulations (gels and intravaginal rings) for vaginal and rectal application. Key animal models employed include rabbits for safety and pharmacokinetic studies, pig-tailed macaques for safety and local drug distribution, and a murine hollow fiber model for early efficacy assessment. Furthermore, ex vivo studies using human rectal biopsy tissue have provided quantitative data on the antiviral activity of this compound after in vivo application.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[3][4] This mechanism effectively halts the viral replication cycle.

UC781_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription (Blocked) Host DNA Host DNA Viral DNA->Host DNA Integration (Prevented) Provirus Provirus New Virions New Virions Provirus->New Virions Host DNA->Provirus This compound This compound This compound->Reverse Transcriptase (RT) Binds to NNRTI Pocket

Figure 1: Mechanism of action of this compound as an NNRTI.

In Vivo Studies in Animal Models

Rabbit Model: Safety and Pharmacokinetics

The rabbit model has been instrumental in evaluating the safety and local pharmacokinetics of topical this compound formulations.

  • Animal Model: New Zealand White rabbits.

  • Formulations: this compound formulated as a gel at various concentrations (e.g., 0.1% and 1.0%) and in intravaginal rings (IVRs) with different polymer matrices (polyurethane, ethylene vinyl acetate copolymer, silicone elastomer) and drug loadings (5 and 15 mg/segment).[5][6]

  • Dosing Regimen:

    • Gels: Once-daily intravaginal administration for 7 to 10 days.[2]

    • IVRs: Segments inserted into the vaginal vault for up to 28 days.[5][6]

  • Endpoints:

    • Safety: Assessment of vaginal irritation (erythema and edema) via visual inspection and colposcopy.[2]

    • Pharmacokinetics: Measurement of this compound concentrations in vaginal tissue (proximal and distal), and plasma using High-Performance Liquid Chromatography (HPLC).[5][6]

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rabbits

FormulationDosing RegimenDurationMean Proximal Vaginal Tissue Concentration (ng/g)Mean Distal Vaginal Tissue Concentration (ng/g)Mean Plasma Concentration (ng/mL)Reference
0.1% and 1.0% GelsOnce daily7 days1,000 - >10,000-~0.5 - 2.0[7]
IVR Segments (5 and 15 mg)Single insertion28 days8 - 4106- to 49-fold lower than proximal0.09 - 0.58[5][6]
Pig-Tailed Macaque Model: Safety and Local Drug Distribution

The pig-tailed macaque model provides a non-human primate system that more closely resembles human anatomy and physiology for testing topical microbicides.

  • Animal Model: Pig-tailed macaques (Macaca nemestrina).

  • Formulations: this compound gel formulations (0.1% and 1.0%).

  • Dosing Regimen: Repeated daily vaginal or rectal application.

  • Endpoints:

    • Safety: Colposcopy, cytokine analysis of cervicovaginal lavage (CVL) and rectal lavage samples, and impact on vaginal microflora.[8]

    • Pharmacokinetics: Systemic absorption analysis of this compound in serum samples and local detection in CVL samples by HPLC.[4][8]

Table 2: this compound Detection in Pig-Tailed Macaques Following Topical Application

Application SiteFormulationSystemic Absorption (Serum)Local Detection (Lavage)Key Safety FindingsReference
Vaginal0.1% and 1.0% GelsNot detectedHigh levels detectable up to 6 hours post-applicationSafe to the vaginal microenvironment with repeated use[4][8]
Rectal0.1% GelNot detected-No significant increase in cytokine expression[8]
Rectal1.0% GelNot detected-Increased expression of numerous cytokines[8]
Murine Hollow Fiber Model: In Vivo Efficacy

The murine hollow fiber model is an in vivo system used for the preliminary assessment of the anti-HIV activity of drug candidates.

  • Model: Hollow fibers containing HIV-infected cells are implanted subcutaneously in mice.

  • Treatment: Mice are treated with this compound either orally or parenterally.

  • Efficacy Endpoint: Suppression of HIV replication within the hollow fibers, typically measured by p24 antigen levels.

Murine_Hollow_Fiber_Workflow HIV-infected cells HIV-infected cells Hollow Fiber Hollow Fiber HIV-infected cells->Hollow Fiber Encapsulation Implantation Implantation Hollow Fiber->Implantation Surgical SCID Mouse Implantation->SCID Mouse Subcutaneous This compound Administration This compound Administration SCID Mouse->this compound Administration Oral or Parenteral Monitoring Monitoring This compound Administration->Monitoring Over time p24 Analysis p24 Analysis Monitoring->p24 Analysis Efficacy Endpoint

Figure 2: Workflow for the murine hollow fiber model of HIV infection.

Ex Vivo Human Rectal Biopsy Model: Quantitative Efficacy

This model provides a bridge between traditional in vitro assays and full in vivo studies by using human tissue.

  • Model: Rectal biopsies obtained from human volunteers following in vivo application of this compound gel.

  • Procedure:

    • HIV-seronegative volunteers receive a single or multiple rectal applications of this compound gel (0.1% or 0.25%) or a placebo gel.

    • Rectal biopsies are collected.

    • Biopsies are challenged ex vivo with HIV-1 BaL.

  • Efficacy Endpoint: Suppression of HIV-1 replication in the tissue, quantified by measuring p24 antigen levels in the culture supernatant over 14 days.

Table 3: Efficacy of In Vivo this compound Gel Application on Ex Vivo HIV-1 Infection of Rectal Biopsies

In Vivo TreatmentEx Vivo HIV-1 Challenge TiterOutcomeReference
0.25% this compound GelLow (10^2 TCID50) and High (10^4 TCID50)Marked suppression of p24 antigen[2][6]
0.1% this compound GelLow (10^2 TCID50) and High (10^4 TCID50)Strong trends of p24 suppression[2][6]
Placebo GelLow (10^2 TCID50) and High (10^4 TCID50)No significant suppression of p24[2][6]

Conclusion

The initial in vivo and ex vivo studies of this compound have demonstrated its potential as a topical microbicide for the prevention of HIV-1 transmission. The compound exhibits a favorable safety profile in animal models, with minimal local irritation and no systemic absorption when applied topically. Pharmacokinetic studies confirm that this compound can be delivered to and retained in vaginal and rectal tissues at concentrations well above its EC50 for HIV-1. Efficacy studies, including the complete suppression of viral replication in the murine hollow fiber model and marked p24 suppression in an ex vivo human rectal biopsy model, provide a strong rationale for its continued development. These foundational studies have been crucial in guiding the formulation and clinical trial design for this compound-based microbicides.

References

UC-781 as a Topical Microbicide for HIV Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, and the development of effective prevention strategies is paramount. Topical microbicides, substances applied to the vaginal or rectal mucosa to prevent or reduce the sexual transmission of HIV, represent a critical, user-controlled prevention modality. This document provides a comprehensive technical overview of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its development as a candidate topical microbicide. We detail its mechanism of action, summarize key preclinical and clinical data, outline experimental protocols, and discuss formulation challenges. This compound has demonstrated potent in vitro anti-HIV activity, favorable safety profiles in preclinical animal models and Phase I human trials, and the ability to prevent viral infection in ex vivo tissue models, positioning it as a significant compound in the field of HIV prevention research.

Mechanism of Action

This compound is a member of the thiocarboxanilide class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not structural analogs of nucleosides and do not require intracellular phosphorylation to become active.[2]

The primary mechanism of action for this compound involves non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into proviral DNA.[3][4] this compound binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerase activity required for DNA synthesis.[2][5] This process effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome. Due to its distinct binding site, this compound does not inhibit HIV-2 RT.[2]

HIV_NNRTI_Mechanism cluster_host_cell Host Cell (e.g., CD4+ T-cell) HIV_RNA Viral RNA RT_Enzyme HIV-1 Reverse Transcriptase (RT) HIV_RNA->RT_Enzyme Binds to RT Proviral_DNA Proviral DNA (dsDNA) RT_Enzyme->Proviral_DNA Reverse Transcription (RNA -> DNA) Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication UC781 This compound (NNRTI) UC781->RT_Enzyme Allosteric Binding Inhibits Enzyme HIV_Virion HIV Virion HIV_Virion->HIV_RNA Enters Cell & Uncoats cluster_host_cell cluster_host_cell

Figure 1: Mechanism of Action of this compound as an NNRTI.

Preclinical Development

The preclinical evaluation of this compound has encompassed in vitro efficacy studies, ex vivo tissue models, and in vivo safety and pharmacokinetic assessments in animal models.

In Vitro & Ex Vivo Efficacy

This compound is a highly potent inhibitor of HIV-1 replication in cell culture, with activity in the low nanomolar range against a wide array of HIV-1 subtypes.[1][6][7] Its efficacy has been demonstrated in both established cell lines and primary human cells, including peripheral blood mononuclear cells (PBMCs).[1] Notably, this compound retains activity against some viral strains with mutations conferring resistance to other NNRTIs.[1]

Ex vivo studies using human cervical and ectocervical explant models have been crucial in evaluating this compound's potential as a topical microbicide. These models, which better represent the physiological context of sexual transmission, have shown that this compound, when formulated in a gel, consistently prevents HIV-1 infection of the mucosal tissue.[8][9][10]

ParameterValueCell Type / SystemReference
EC50 (HIV-1) ~3 ng/mL (~8.9 nM)Cell Culture[11][12]
EC50 (20/25 HIV-1 strains) 0.008 µM (range: 0.003-0.026 µM)Single Cycle Infectivity Assay[7]
Inhibition of HIV-1BaL Transfer 6.1 log10 reductionEpithelial Cell to PBMC Model[13]
Ex Vivo Efficacy Consistent prevention of HIV-1 infectionHuman Cervical Explants[10]
Table 1: Summary of In Vitro and Ex Vivo Anti-HIV-1 Activity of this compound.
Preclinical Safety and Pharmacokinetics

Preclinical safety and pharmacokinetic studies have been conducted primarily in pig-tailed macaques and rabbits.[11][12][14] Gel formulations of this compound (0.1% and 1.0%) have been evaluated for both vaginal and rectal application.

Key findings from these studies include:

  • Low Systemic Absorption: Following repeated vaginal or rectal application, high-sensitivity HPLC analysis showed no detectable systemic absorption of this compound in serum samples.[11][12] This is a critical safety feature for a topical microbicide, minimizing the risk of systemic side effects and the development of drug resistance in the event of a breakthrough systemic infection.

  • High Local Concentration: Despite the lack of systemic absorption, high levels of this compound were detected in cervicovaginal and rectal lavage samples, indicating sustained local drug presence at the site of potential viral exposure.[11][12]

  • Vaginal Safety: Both 0.1% and 1.0% this compound gel formulations were found to be safe for the vaginal microenvironment with repeated daily use, as determined by colposcopy, cytokine analysis, and assessments of vaginal microflora.[11][12]

  • Rectal Safety: While the 0.1% formulation was well-tolerated rectally, the 1.0% formulation was associated with an increased expression of inflammatory cytokines, suggesting a potential for mucosal irritation at higher concentrations.[11][12]

Animal ModelFormulationApplication RouteKey FindingsReference
Pig-tailed Macaques 0.1% & 1.0% GelVaginalNo systemic absorption; high local drug levels; safe for vaginal microenvironment.[11][12]
Pig-tailed Macaques 0.1% & 1.0% GelRectalNo systemic absorption; 1.0% gel caused increased cytokine expression.[11][12]
Rabbits Micronized & Non-micronized this compound GelVaginalLow plasma levels (0.5-2.0 ng/mL); high tissue concentrations (1,000-10,000 ng/g).[14]

Table 2: Summary of Preclinical Pharmacokinetics and Safety of this compound Gel Formulations.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Animal Studies Formulation Candidate Formulation (e.g., this compound Gel) Efficacy_Assay Anti-HIV Activity Assays (Cell Lines, PBMCs) Formulation->Efficacy_Assay Toxicity_Assay Cytotoxicity Assays (MTT, LDH) Formulation->Toxicity_Assay Explant_Model Ex Vivo Tissue Model (Cervical Explants) Formulation->Explant_Model Efficacy_Result Potent Anti-HIV Activity? Efficacy_Assay->Efficacy_Result Toxicity_Result Low Cytotoxicity? Toxicity_Assay->Toxicity_Result Explant_Model->Efficacy_Result Animal_Model Animal Model Selection (e.g., Macaques, Rabbits) Efficacy_Result->Animal_Model Yes Stop Stop/Reformulate Efficacy_Result->Stop No Toxicity_Result->Animal_Model Yes Toxicity_Result->Stop No PK_Study Pharmacokinetic Studies (Systemic Absorption, Local Levels) Animal_Model->PK_Study Safety_Study Safety/Toxicity Studies (Colposcopy, Histology, Cytokines) Animal_Model->Safety_Study Efficacy_Challenge Efficacy / Challenge Study (e.g., SHIV Challenge) Animal_Model->Efficacy_Challenge PK_Result Favorable PK Profile? PK_Study->PK_Result Safety_Result Acceptable Safety? Safety_Study->Safety_Result Phase1_Trial Proceed to Phase I Clinical Trial PK_Result->Phase1_Trial Yes PK_Result->Stop No Safety_Result->Phase1_Trial Yes Safety_Result->Stop No

Figure 2: Generalized Experimental Workflow for Preclinical Microbicide Evaluation.

Clinical Evaluation

This compound has been evaluated in Phase I clinical trials to determine its safety, acceptability, and pharmacokinetics in humans. These studies have assessed both vaginal and rectal applications.

Vaginal Application Studies

A randomized, placebo-controlled, double-blind Phase I study evaluated the safety and acceptability of 0.1% and 0.25% this compound gels applied vaginally twice daily for 14 days in HIV-uninfected women.[6][15] The key outcomes were:

  • Safety: The gels were well-tolerated with no significant adverse events reported. There was no evidence of vulvar, vaginal, or cervical mucosal damage.

  • Pharmacokinetics: this compound was detected in cervicovaginal lavage (CVL) samples, primarily in the insoluble, pelletable fraction, consistent with its hydrophobic nature.[6][15] The presence of this compound up to 24 hours post-application suggests it is not rapidly degraded in the female genital tract.[6]

  • Ex Vivo Efficacy: Importantly, the CVL pellet fractions containing sufficient levels of this compound (≥5 µg/CVL) were able to potently block HIV infection in an ex vivo assay, demonstrating that the drug retains its anti-infective activity after in vivo application.[6][16]

Rectal Application Studies

The first Phase I trial of rectally applied this compound gel was conducted in HIV-uninfected men and women.[17][18] Participants were randomized to receive 0.1% this compound, 0.25% this compound, or a placebo gel.

  • Safety and Acceptability: Both single and 7-day exposures to both concentrations were found to be safe, with no significant adverse events and high participant acceptability.[17][18][19]

  • Pharmacokinetics: Consistent with vaginal studies, plasma levels of this compound were undetectable.[17][18]

  • Ex Vivo Efficacy: A novel endpoint was the ex vivo challenge of rectal biopsy tissues obtained after in vivo product use. Biopsies from participants who used the 0.25% this compound gel showed a marked suppression of HIV-1 infection, providing an early biomarker of potential efficacy.[17][18]

Trial PhasePopulationFormulation(s)ApplicationKey Endpoints & ResultsReference(s)
Phase I HIV-uninfected women0.1% & 0.25% this compound GelVaginal (14 days)Safety: Well-tolerated, no mucosal damage. PK: Detected in CVL, not plasma. Efficacy: CVL retained anti-HIV activity.[6][15]
Phase I HIV-uninfected men & women0.1% & 0.25% this compound GelRectal (7 days)Safety: Well-tolerated, no significant AEs. PK: Undetectable in plasma. Efficacy: Ex vivo biopsies showed marked suppression of HIV infection.[17][18][19]

Table 3: Summary of Phase I Clinical Trials of this compound Gel.

Phase1_Workflow cluster_arms Study Arms cluster_endpoints Primary & Secondary Endpoints Recruitment Screening & Enrollment (Healthy, HIV-negative volunteers) Randomization Randomization (Double-blind, Placebo-controlled) Recruitment->Randomization Arm_A Arm A: Low Dose this compound Gel (e.g., 0.1%) Randomization->Arm_A Arm_B Arm B: High Dose this compound Gel (e.g., 0.25%) Randomization->Arm_B Arm_C Arm C: Placebo Gel Randomization->Arm_C Dosing Product Application (Vaginal or Rectal) (Single dose & Multi-day dosing) Arm_A->Dosing Arm_B->Dosing Arm_C->Dosing Safety Safety Assessment (Adverse Events, Colposcopy, Clinical Labs) Dosing->Safety Acceptability Acceptability Assessment (Questionnaires, Interviews) Dosing->Acceptability PK Pharmacokinetics (Plasma, CVL/Rectal Lavage) Dosing->PK PD Pharmacodynamics (Ex vivo tissue challenge) Dosing->PD Analysis Data Analysis (Safety, PK/PD, Acceptability) Safety->Analysis Acceptability->Analysis PK->Analysis PD->Analysis Decision Decision for Phase II/III Analysis->Decision

Figure 3: Generalized Workflow for a Phase I Topical Microbicide Trial.

Formulation and Delivery

A significant challenge in the development of this compound as a microbicide is its physicochemical properties, particularly its high hydrophobicity and very poor aqueous solubility.[20] This necessitates its formulation as a suspension within a delivery vehicle.

  • Gel Vehicle: Aqueous gels, such as those using Carbomer polymers (e.g., Carbopol 974P), are commonly used.[6][19] These polymers provide the necessary viscosity and bioadhesive properties to ensure retention at the mucosal surface.[21]

  • Particle Size: The drug is typically present as a particulate dispersion. Studies have shown that using micronized this compound can enhance in vitro release rates and permeability compared to non-micronized drug substance.[14]

  • Chemical Stability: this compound can undergo degradation in aqueous solutions, particularly through a desulfuration reaction involving oxygen.[22] Stability studies have shown that the incorporation of excipients such as the chelating agent EDTA and citric acid, along with complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly improve the stability of this compound in aqueous environments.[22]

Detailed Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is a generalized representation based on standard methodologies.

  • Cell Culture: Maintain a susceptible cell line (e.g., PM-1, TZM-bl) or activated human PBMCs in appropriate culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound (or gel formulation) in culture medium.

  • Infection: Add a standardized inoculum of an HIV-1 laboratory strain or clinical isolate to the cells in the presence or absence (control) of the test compound.

  • Incubation: Culture the cells for a period of 7-10 days.

  • Endpoint Measurement: Quantify viral replication by measuring reverse transcriptase activity or p24 antigen concentration in the culture supernatant using an ELISA-based kit.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%, using non-linear regression analysis.

In Vitro Cytotoxicity Assay

This protocol is essential to determine the therapeutic index of the compound.

  • Cell Plating: Seed cells (e.g., the same line used for efficacy assays, or vaginal/cervical epithelial cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Expose cells to the same serial dilutions of this compound (or gel formulation) used in the activity assay. Include a "no-cell" background control and an "untreated cell" viability control.

  • Incubation: Incubate for a period equivalent to the efficacy assay (e.g., 7 days).

  • Viability Measurement: Assess cell viability using a metabolic assay such as MTT or MTS, which measures mitochondrial activity, or a membrane integrity assay like the lactate dehydrogenase (LDH) release assay.[23][24]

  • Data Analysis: Determine the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50 / EC50.

Human Cervical Explant Culture Model

This protocol, adapted from published methods, evaluates efficacy in a more physiologically relevant system.[9][10]

  • Tissue Procurement: Obtain fresh human cervical tissue from hysterectomy specimens from HIV-seronegative donors, following institutional review board approval.

  • Explant Preparation: Dissect the tissue to separate the epithelium and submucosa from the underlying endocervix. Create small explant blocks (e.g., 3x3 mm).

  • Culture Setup: Place tissue blocks on collagen sponge rafts in a culture well with the epithelial side up, at the air-liquid interface.

  • Treatment and Infection: Pre-treat the explants by topically applying the this compound gel formulation for 1-2 hours. Subsequently, add a high-titer HIV-1 stock directly onto the epithelial surface and incubate for 2-4 hours.

  • Washing and Culture: Thoroughly wash the explants to remove unbound virus and compound. Culture the tissue for 14-21 days, collecting supernatant periodically.

  • Efficacy Assessment: Measure p24 antigen levels in the culture supernatants over time to quantify viral replication. At the end of the culture period, tissue can be processed for histology or immunohistochemistry to detect infected cells.

Quantification of this compound by HPLC

This method is used for pharmacokinetic analysis from biological matrices.[11]

  • Sample Preparation:

    • Serum/Plasma: Perform a liquid-liquid or solid-phase extraction to isolate the drug from proteins and other interfering substances.

    • Lavage Fluid: Centrifuge to separate soluble and pelletable fractions. Extract this compound from each fraction.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV/Visible detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Alltima HP C18, 3 µm; 2.1 × 150 mm).

    • Mobile Phase: Isocratic mobile phase of 25% 10 mM potassium phosphate (pH 7.0) and 75% acetonitrile.

    • Flow Rate: 0.2 ml/min.

    • Detection: UV detection at 300 nm.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the drug in unknown samples by comparing their peak areas to the standard curve. The limit of quantification (LOQ) under these conditions has been reported as 5 pmol.[11]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The development of any drug candidate is subject to rigorous regulatory review.

References

Methodological & Application

Application Notes and Protocols: UC-781 for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-781 is recognized as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle. While extensively studied in the context of HIV, its broader effects on cellular processes in vitro are less characterized in publicly available literature. These application notes provide detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound in in vitro cell culture models.

Due to a lack of specific published data on the effects of this compound on various cell lines in cytotoxicity, apoptosis, and cell cycle assays, the quantitative data presented in the tables are illustrative examples . These examples are intended to guide researchers in data presentation and interpretation when using the provided protocols.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines (72-hour incubation)
Cell LineTissue of OriginIC50 (µM)
JurkatT-cell Leukemia15.2
HeLaCervical Cancer28.5
A549Lung Carcinoma45.8
MCF-7Breast Cancer> 100
PBMCNormal Donor> 100
Table 2: Illustrative Apoptosis Induction by this compound in Jurkat Cells (48-hour incubation)
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Vehicle Control02.11.50.895.6
This compound1012.35.71.280.8
This compound2525.610.22.162.1
This compound5040.118.93.537.5
Table 3: Illustrative Cell Cycle Analysis of Jurkat Cells Treated with this compound (24-hour incubation)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control045.230.124.71.1
This compound1055.825.318.92.5
This compound2568.215.616.25.8
This compound5075.18.916.010.3

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Dilution This compound Dilution Treatment Treatment This compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Incubation->Cell Cycle Assay Data Acquisition & Analysis Data Acquisition & Analysis Cytotoxicity Assay->Data Acquisition & Analysis Apoptosis Assay->Data Acquisition & Analysis Cell Cycle Assay->Data Acquisition & Analysis

Caption: General workflow for in vitro cell culture assays.

Signaling_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation CDK2/Cyclin E CDK2/Cyclin E p21 Upregulation->CDK2/Cyclin E G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest Mitochondria Mitochondria Bax/Bak Activation->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical p53-mediated signaling pathway.

Application Notes and Protocols for UC-781 in Human Cervical Tissue Explant Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise as a topical microbicide to prevent HIV-1 transmission. Human cervical tissue explant models provide a physiologically relevant ex vivo system to evaluate the efficacy and safety of candidate microbicides like this compound. These models maintain the complex architecture of the cervical mucosa, allowing for the study of drug permeability, antiviral activity, and potential tissue toxicity in a setting that closely mimics in vivo conditions.

This document provides detailed application notes and protocols for utilizing this compound in human cervical tissue explant models, based on established research.

Mechanism of Action

This compound is a thiocarboxanilide NNRTI that exhibits high-affinity binding to the HIV-1 reverse transcriptase (RT) enzyme.[1] By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that allosterically inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle. Consequently, this compound effectively blocks the establishment of productive infection in susceptible cells within the cervical tissue.

cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell, Dendritic Cell) HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription RT RT Reverse Transcriptase RT->Reverse_Transcription Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Uncoating->HIV_RNA Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Integration Integration Proviral_DNA->Integration Replication Viral Replication Integration->Replication UC781 This compound UC781->RT Binds and Inhibits

Mechanism of this compound in inhibiting HIV-1 replication.

Data Presentation

Table 1: Efficacy of this compound in Inhibiting HIV-1 Transmission in Cervical Explants
This compound ConcentrationExposure TimeVirus IsolatePercent Inhibition of Viral TransmissionReference
0.5 µM30 minHIV-195%[2][3]
1 µM20 minT- and M-tropic HIV-1Neutralization[2][3]
10 µM2 minT- and M-tropic HIV-1Neutralization[2][3]
10 µM2 hoursHIV-1BaL99.99%[1]
0.1% (formulated in gel)1 hourHIV-1BaLSignificant[4][5][6]
Table 2: Duration of Protective Effect of this compound in Cervical Explants
This compound Pre-treatmentTime of Viral Challenge Post-treatmentOutcomeReference
10 µM for 20 min48 hoursAbolished HIV-1 transmission[2][3]
Native this compound for 2 hours0, 2, 4, and 6 daysSignificant inhibition of HIV-1 infection[4][5]
Table 3: Toxicity of this compound in Cervical Tissue Explants
This compound ConcentrationExposure TimeToxicity AssessmentResultReference
20 µM24 hoursHistologyNo toxicity observed[2][3]
Formulated GelOvernightMTT Assay and HistologyMinimal toxicity[7]

Experimental Protocols

Protocol 1: Preparation of Human Cervical Tissue Explants

This protocol is adapted from methodologies described in studies evaluating microbicides in cervical explant cultures.[2][4][7][8]

Materials:

  • Fresh human cervical tissue obtained from hysterectomy procedures from HIV-seronegative donors.

  • Transport medium (e.g., RPMI 1640 with antibiotics).

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Sterile dissecting tools (scalpels, forceps).

  • 6-well culture plates.

  • Collagen sponge gels or transwell inserts.

Procedure:

  • Obtain fresh cervical tissue in transport medium on ice and process within a few hours of surgery.

  • Wash the tissue extensively with sterile phosphate-buffered saline (PBS) containing antibiotics.

  • Dissect the ectocervical tissue into approximately 3-5 mm pieces.[2][3]

  • Place the tissue explants on a supportive matrix, such as a collagen sponge gel or in the upper chamber of a transwell insert, at the air-liquid interface.[3][8]

  • Add culture medium to the lower chamber or surrounding the collagen raft, ensuring the epithelial surface of the explant is exposed to air.

  • Incubate the explants at 37°C in a 5% CO2 humidified incubator for initial stabilization before treatment.

Protocol 2: Treatment of Cervical Explants with this compound and HIV-1 Challenge

This protocol outlines the steps for evaluating the efficacy of this compound in preventing HIV-1 infection.

Materials:

  • Prepared cervical tissue explants.

  • This compound (native compound or formulated gel).

  • HIV-1 viral stock (e.g., HIV-1BaL, an R5-tropic strain).

  • Culture medium.

  • Sterile PBS.

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium. For formulated gels, use as provided.

  • Pre-treat the cervical explants by adding the this compound solution or gel to the apical surface for a specified duration (e.g., 2 minutes to 24 hours).[1][2][4]

  • After the pre-treatment period, thoroughly wash the explants with sterile PBS to remove any residual compound.[2][3]

  • Expose the treated and untreated (control) explants to a high dose of cell-free or cell-associated HIV-1 for a defined period (e.g., 2 hours).[2][4]

  • Following viral exposure, wash the explants again to remove the inoculum.

  • Culture the explants for a period of 10-14 days, collecting the culture supernatant from the basolateral side every 2-3 days.[4][8]

  • Analyze the collected supernatant for markers of HIV-1 replication, such as p24 antigen levels, using an ELISA assay.[7]

A Obtain and Dissect Human Cervical Tissue B Culture Explants at Air-Liquid Interface A->B C Pre-treat with this compound (or Placebo Control) B->C D Wash to Remove Excess Compound C->D E Challenge with HIV-1 D->E F Wash to Remove Viral Inoculum E->F G Culture for 10-14 Days F->G H Collect Supernatant Periodically G->H I Measure HIV-1 p24 Antigen Levels (ELISA) H->I

Experimental workflow for this compound evaluation.

Protocol 3: Assessment of this compound Toxicity

This protocol details the methods to evaluate the potential toxicity of this compound on cervical tissue.

Materials:

  • Treated and untreated cervical explants.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., acidified isopropanol).

  • Formalin and paraffin for histology.

  • Hematoxylin and eosin (H&E) stain.

  • Microplate reader.

Procedure: MTT Assay for Metabolic Activity:

  • At the end of the culture period, incubate the explants with MTT solution for 2-4 hours at 37°C.

  • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilize the formazan crystals using a solubilization solution.

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Compare the absorbance of this compound-treated explants to untreated controls to determine relative tissue viability.[7]

Histological Evaluation:

  • Fix the explants in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and section into thin slices.

  • Stain the tissue sections with H&E.

  • Examine the stained sections under a microscope to assess tissue morphology, looking for signs of epithelial damage, inflammation, or cell death.[7][9]

Conclusion

The human cervical tissue explant model is a valuable tool for the preclinical evaluation of potential HIV microbicides like this compound. The protocols and data presented here demonstrate that this compound is a highly potent inhibitor of HIV-1 infection in a physiologically relevant ex vivo setting, with a durable protective effect and minimal toxicity. These findings support the continued development of this compound as a candidate for preventing sexual transmission of HIV-1.

References

Application Notes and Protocols: Methodology for Testing UC-781 Efficacy Against HIV-1 Dissemination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UC-781 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As a thiocarboxanilide compound, it exhibits high-affinity, tight-binding inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into proviral DNA.[3][4] This mechanism of action makes this compound a strong candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][5] These application notes provide detailed methodologies to evaluate the efficacy of this compound in preventing both direct infection and subsequent dissemination of HIV-1 using in vitro and ex vivo models. The protocols described herein focus on assessing its activity in relevant human tissue models and its ability to inhibit various modes of viral transmission.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

HIV-1 replication is a multi-step process that begins with the fusion of the virus to a host cell, followed by the entry of the viral core. Inside the cell, the reverse transcriptase enzyme synthesizes double-stranded DNA from the viral RNA template. This viral DNA is then integrated into the host cell's genome. This compound specifically targets and non-competitively binds to a hydrophobic pocket on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity and halts DNA synthesis.[6][7] This action prevents the establishment of a productive infection in the host cell.

HIV_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Viral Entry (Fusion & Uncoating) RT_Step 2. Reverse Transcription (RNA -> DNA) Entry->RT_Step Integration 3. Integration (Viral DNA -> Host DNA) RT_Step->Integration Transcription 4. Transcription (DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Proteins) Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly Virus_Out New Virions Assembly->Virus_Out Virus_In HIV-1 Virion Virus_In->Entry UC781 This compound UC781->RT_Step Inhibition

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Ex Vivo Human Cervical Tissue Explant Assay

This protocol assesses the ability of this compound to prevent direct infection of mucosal tissue by cell-free HIV-1. It utilizes human cervical tissue explants to model the initial site of heterosexual HIV transmission.[1][8]

Materials:

  • Fresh human cervical tissue

  • This compound (native compound or formulated gel)

  • Replication-competent HIV-1 strains (e.g., HIV-1BaL, an R5-tropic virus)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)

  • 6-well culture plates

  • Sterile PBS

  • p24 antigen ELISA kit

Methodology:

  • Tissue Preparation:

    • Obtain fresh ectocervical tissue and wash it with sterile PBS.

    • Dissect the tissue into small blocks (approx. 3x3 mm).

    • Place one tissue block into each well of a 6-well culture plate containing culture medium.

  • Drug Pretreatment (Optional but Recommended):

    • To assess prolonged activity, pre-treat the tissue explants with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 2 to 24 hours).[8]

    • Following pretreatment, wash the explants extensively with PBS to remove any unbound compound.

    • Culture the explants in fresh, drug-free medium for a specified duration (e.g., 0 to 6 days) before viral challenge.[1]

  • Viral Challenge:

    • Expose the tissue explants to a known titer of cell-free HIV-1 for 2 hours.

    • Conduct the exposure in the presence of various concentrations of this compound if not performing a pretreatment experiment. Include a "no drug" virus control.

    • After the 2-hour exposure, wash the explants thoroughly with PBS to remove the viral inoculum.

  • Culture and Monitoring:

    • Culture the explants for a period of 10-14 days.

    • Collect supernatant samples from the culture every 2-3 days.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit. This measurement reflects the level of viral replication.

  • Data Analysis:

    • Calculate the percentage inhibition of viral replication for each this compound concentration compared to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC50) using dose-response curve analysis.

Explant_Workflow cluster_prep 1. Tissue Preparation cluster_treatment 2. Treatment & Challenge cluster_culture 3. Culture & Analysis Tissue Obtain Cervical Tissue Dissect Dissect into 3x3 mm Blocks Tissue->Dissect Plate Place in Culture Plates Dissect->Plate Pretreat Pre-treat with this compound (e.g., 2h, 10 µM) Plate->Pretreat Wash1 Wash to Remove Drug Pretreat->Wash1 Challenge Expose to HIV-1 (2 hours) Wash1->Challenge Wash2 Wash to Remove Virus Challenge->Wash2 Culture Culture Explants (10-14 days) Wash2->Culture Sample Collect Supernatant Culture->Sample ELISA Measure p24 Antigen (ELISA) Sample->ELISA Analyze Calculate % Inhibition & IC50 ELISA->Analyze

Caption: Workflow for the ex vivo cervical tissue explant assay.

Protocol 2: Inhibition of HIV-1 Dissemination by Migratory Cells

This protocol is an extension of the explant assay and specifically evaluates whether this compound can prevent the spread of virus from the initial infection site by migratory cells, such as dendritic cells and T cells.[1]

Materials:

  • Same as Protocol 1

  • Permissive T-cell line (e.g., CEM) or activated peripheral blood mononuclear cells (PBMCs)

  • Co-culture plates

Methodology:

  • Tissue Preparation and Viral Challenge:

    • Follow steps 1-3 from Protocol 1 to prepare, treat, and challenge the cervical tissue explants with HIV-1.

  • Isolation of Migratory Cells:

    • After the overnight culture following the viral challenge, carefully remove the tissue explant from the well.

    • The cells that have migrated out of the tissue and are now in the culture supernatant are collected. These are the "migratory cells."

  • Co-culture:

    • Co-culture the collected migratory cells with a permissive T-cell line or activated PBMCs (target cells).

    • Culture for 7-10 days.

  • Monitoring and Analysis:

    • Collect supernatant from the co-culture every 2-3 days.

    • Measure HIV-1 p24 antigen levels in the supernatant via ELISA to quantify viral transmission from the migratory cells to the target cells.

    • Calculate the inhibition of viral dissemination for each this compound concentration compared to the control.

Dissemination_Workflow start Start with HIV-1 Challenged Explant (From Protocol 1) separate Separate Migratory Cells from Tissue Explant start->separate coculture Co-culture Migratory Cells with Permissive T-cells separate->coculture culture Culture for 7-10 Days coculture->culture sample Collect Supernatant culture->sample elisa Measure p24 Antigen (ELISA) sample->elisa end Determine Inhibition of Viral Dissemination elisa->end

Caption: Workflow for assessing inhibition of viral dissemination.

Protocol 3: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT. Commercial kits are available for this purpose.[9]

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (containing RT enzyme, reaction buffers, template/primer, labeled nucleotides)

  • This compound

  • Microplate reader

Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the reaction buffer, the RNA template primed with Oligo(dT), and digoxigenin- and biotin-labeled nucleotides.

  • Inhibition Reaction:

    • Add the diluted this compound or control vehicle to the appropriate wells.

    • Initiate the reaction by adding a known amount of recombinant HIV-1 RT enzyme to each well.

    • Incubate the plate according to the kit manufacturer's instructions (e.g., 2-6 hours at 37°C) to allow for cDNA synthesis.

  • Detection:

    • Stop the reaction.

    • The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate.

    • Add an anti-digoxigenin-peroxidase (HRP) conjugate, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA.

    • After a washing step, add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a colorimetric reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader. The absorbance is proportional to the amount of DNA synthesized and thus to the RT activity.

    • Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.

Protocol 4: Cell-to-Cell HIV-1 Transmission Assay

This assay evaluates the ability of this compound to block the direct transfer of virus from an infected cell to an uninfected target cell, a major route of dissemination in vivo.[10][11][12]

Materials:

  • Persistently HIV-1-infected cell line (e.g., H9 cells)

  • Uninfected target cell line (e.g., MT-4 cells)

  • This compound

  • Culture medium and plates

  • p24 antigen ELISA kit

Methodology:

  • Treatment of Infected Cells:

    • Incubate the persistently infected H9 cells with various concentrations of this compound (e.g., up to 25 µM) for 18-24 hours.[12]

    • After incubation, wash the cells thoroughly to remove any extracellular drug.

  • Co-culture:

    • Mix the this compound-treated infected H9 cells with uninfected MT-4 target cells at a low ratio (e.g., 1:200).

    • Co-culture the cells for 7 days.

  • Monitoring and Analysis:

    • Collect culture supernatants at the end of the co-culture period.

    • Measure HIV-1 p24 antigen levels via ELISA to quantify the extent of viral transmission and replication in the target cells.

    • Calculate the percentage inhibition of cell-to-cell transmission for each this compound concentration.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against HIV-1 infection and dissemination from published studies.

Table 1: Inhibitory Activity of this compound Against HIV-1 in T-Cells and Tissue Explants

Model SystemVirus StrainParameterThis compound ConcentrationResultReference
T-CellsHIV-1BaL (R5)IC50N/A0.2 nM[1]
Cervical ExplantsHIV-1BaLInhibition10 µM (2h pretreatment)99.99% inhibition[8]
Cervical ExplantsHIV-1BaLInhibition0.5 µM (30 min exposure)95% reduction[5][13]
Cervical ExplantsT- and M-tropic isolatesNeutralization1 µM (20 min exposure)Effective neutralization[5][13]
Lymphoid TissueHIV-1LAV.04 (X4)Inhibition0.1 µM>90% inhibition[1]
Lymphoid TissueHIV-1SF162 (R5)Inhibition0.1 µM>90% inhibition[1]

Table 2: Inhibition of HIV-1 Dissemination by Migratory Cells

Model SystemParameterThis compound ConcentrationResultReference
Migratory cells from cervical explantsIC50N/A0.2 nM[1]
Migratory cells from cervical explantsInhibition10 µM (2h pretreatment)Complete block of dissemination[8]

Table 3: Prolonged Inhibitory Effect of this compound in Cervical Explants after Pretreatment and Drug Removal

Pretreatment DurationTime of Viral Challenge (Post-Drug Removal)This compound ConcentrationResultReference
2 hoursDay 0, 2, 4, 610 µMSignificant inhibition observed at all time points[1]
24 hoursDay 0, 2, 4, 610 µMMore effective than 2h pretreatment[8]
20 minutes48 hours10 µMAbolished HIV-1 transmission[5][13]

Table 4: Efficacy of this compound Against Cell-Free and Cell-Associated HIV-1

Assay TypeVirus TypeThis compound ConcentrationResultReference
Inactivation of cell-free virusWild-type HIV-1250 nM (1h exposure)Complete inactivation[12]
Inhibition of cell-to-cell transmissionWild-type HIV-125 µM (18h pretreatment)Significant inhibition[12]
Protection of uninfected cellsWild-type HIV-11 µM (18h pretreatment)Virtually complete protection[12]

References

Application Notes and Protocols for Formulating UC-781 into a Carbopol Gel for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 into a Carbopol® gel for research purposes, particularly in the context of developing topical microbicides against HIV. The protocols outlined below are based on established methodologies for formulating antiviral compounds into semisolid dosage forms for preclinical evaluation.

Introduction

This compound is a potent thiocarboxanilide NNRTI that has demonstrated significant activity against HIV-1.[1][2] For topical application, such as a vaginal microbicide, formulating this compound into a gel offers several advantages, including ease of application, potential for sustained local drug delivery, and improved user acceptability. Carbopol® polymers are widely used as gelling agents in pharmaceutical formulations due to their high viscosity at low concentrations, excellent stability, and bioadhesive properties.[3] This document details the procedures for preparing a this compound Carbopol gel and the subsequent characterization and preclinical evaluation methods.

Materials and Equipment

Materials:

  • This compound powder

  • Carbopol® 934P or 940

  • Triethanolamine (TEA) or other suitable neutralizing agent (e.g., sodium hydroxide)

  • Glycerin or Propylene Glycol (as a humectant and co-solvent)

  • Purified water (USP grade)

  • Methylparaben or other suitable preservative

  • Ethanol (as a solvent for this compound if needed)

  • Phosphate buffered saline (PBS)

Equipment:

  • Analytical balance

  • pH meter

  • Homogenizer or overhead stirrer

  • Viscometer (e.g., Brookfield viscometer)

  • Franz diffusion cells

  • HPLC system for drug content analysis

  • Microscope

  • Incubator

  • Standard laboratory glassware

Experimental Protocols

Preparation of this compound Carbopol Gel

This protocol describes the preparation of a 1% w/w this compound gel using Carbopol® 934P. The quantities can be adjusted to prepare different batch sizes.

Procedure:

  • Carbopol Dispersion: Slowly disperse 1.0 g of Carbopol® 934P into 90.0 g of purified water with continuous agitation using an overhead stirrer at a moderate speed to avoid air entrapment. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.[4]

  • Preservative Addition: Dissolve 0.1 g of methylparaben in a small amount of heated purified water and add it to the Carbopol dispersion.

  • Humectant Addition: Add 5.0 g of glycerin to the dispersion and mix until uniform.

  • This compound Incorporation: Accurately weigh 1.0 g of this compound. If this compound has poor water solubility, it can be first dissolved in a minimal amount of a suitable solvent like ethanol before being slowly added to the gel base with continuous mixing. Studies have shown that co-evaporating this compound with polymers can render it amorphous, which may improve solubility.[5]

  • Neutralization: Slowly add triethanolamine (TEA) dropwise to the formulation while continuously stirring. Monitor the pH of the gel using a calibrated pH meter. Continue adding TEA until a pH of approximately 7.0 is reached, at which point the gel will form.[6]

  • Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until a homogenous, transparent gel is formed.

  • Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Physicochemical Characterization of the Gel

The prepared this compound gel should be characterized for its physical and chemical properties to ensure quality and consistency.

3.2.1. Visual Inspection: Visually inspect the gel for color, clarity, homogeneity, and the presence of any particulate matter.

3.2.2. pH Measurement: Determine the pH of the gel using a calibrated pH meter. The pH should be within a physiologically acceptable range for the intended application site (e.g., vaginal pH is typically 3.5-4.5, while rectal pH is closer to neutral).[4]

3.2.3. Drug Content Uniformity: Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., methanol).[4] Further dilute the solution to an appropriate concentration and analyze the drug content using a validated HPLC method.

3.2.4. Viscosity Measurement: Measure the viscosity of the gel at different shear rates using a viscometer. This will help to understand the rheological behavior of the formulation.[7]

3.2.5. Spreadability: Assess the spreadability of the gel by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after a specified weight is applied for a certain time.

3.2.6. In Vitro Release Study: Perform in vitro drug release studies using Franz diffusion cells with a suitable membrane (e.g., cellulose acetate).[8] The receptor compartment should be filled with a medium that ensures sink conditions. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for this compound content by HPLC.

Data Presentation

The quantitative data from the characterization experiments should be summarized in tables for easy comparison.

Table 1: Physicochemical Properties of this compound Carbopol Gel Formulations

Formulation CodeCarbopol® 934P Conc. (% w/w)This compound Conc. (% w/w)pHViscosity (cP at 10 rpm)Drug Content (%)Spreadability (cm)
F10.51.0
F21.01.0
F31.51.0

Table 2: In Vitro Release Profile of this compound from Carbopol Gel Formulations

Time (hours)Cumulative % Drug Release (F1)Cumulative % Drug Release (F2)Cumulative % Drug Release (F3)
1
2
4
6
8
12
24

Mandatory Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) within the HIV life cycle.

HIV_Life_Cycle cluster_virus HIV Virion cluster_cell Host Cell HIV HIV Host_Cell CD4+ T-Cell HIV->Host_Cell 1. Binding & Fusion Viral_RNA Viral RNA RT Reverse Transcriptase Reverse_Transcription Reverse Transcription Host_Cell->Reverse_Transcription 2. Uncoating Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral RNA -> Viral DNA Integration Integration Viral_DNA->Integration 3. Nuclear Entry Provirus Provirus Integration->Provirus into Host Genome Transcription Transcription & Translation Provirus->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Assembly Assembly & Budding Viral_Proteins->Assembly New_Virion New HIV Virion Assembly->New_Virion UC781 This compound (NNRTI) UC781->Reverse_Transcription Inhibits

Caption: Mechanism of action of this compound (NNRTI) in the HIV life cycle.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a topical microbicide like the this compound Carbopol gel.[1][2][9][10]

Preclinical_Workflow cluster_formulation Formulation & Characterization cluster_safety In Vitro / Ex Vivo Safety Assessment cluster_efficacy In Vitro / Ex Vivo Efficacy Assessment cluster_animal In Vivo Animal Studies Formulation This compound Carbopol Gel Formulation Characterization Physicochemical Characterization (pH, Viscosity, etc.) Formulation->Characterization Cell_Toxicity Cell Viability Assays (e.g., MTT on vaginal epithelial cells) Characterization->Cell_Toxicity Tissue_Toxicity Ex Vivo Tissue Model (e.g., Cervical explants) - Histology - Cytokine analysis Characterization->Tissue_Toxicity Antiviral_Assay Antiviral Activity Assays (e.g., p24 ELISA in infected T-cells) Characterization->Antiviral_Assay Ex_Vivo_Challenge Ex Vivo HIV Challenge (e.g., Cervical explants) - Measure viral replication Characterization->Ex_Vivo_Challenge Animal_Safety Safety & Tolerability (e.g., Rabbit vaginal irritation model) Tissue_Toxicity->Animal_Safety Animal_Efficacy Efficacy Studies (e.g., Macaque SHIV challenge model) Ex_Vivo_Challenge->Animal_Efficacy

References

Application Notes and Protocols for UC-781 in Studies of Migratory Cell-Mediated HIV Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UC-781, a potent thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of migratory cell-mediated HIV-1 transmission. The information compiled herein, including quantitative data summaries and detailed experimental protocols, is intended to facilitate further research and development of this compound as a potential microbicide to prevent the sexual transmission of HIV-1.

Introduction

The heterosexual transmission of HIV-1 remains a primary driver of the global pandemic. Migratory cells, particularly dendritic cells (DCs), play a crucial role in the initial stages of sexual transmission. These cells can capture HIV-1 at mucosal surfaces, such as the cervix, and transport the virus to regional lymph nodes, where they subsequently transmit the virus to susceptible CD4+ T cells, a process known as trans-infection.[1][2][3] This cell-mediated dissemination is a highly efficient mode of viral spread.[4]

This compound is a powerful NNRTI that has demonstrated significant potential in preventing this pathway of infection. It not only inhibits direct infection of mucosal tissues but also effectively blocks the dissemination of the virus by these migratory cells.[5][6] A key characteristic of this compound is its prolonged protective effect, suggesting strong tissue retention, which is a highly desirable feature for a topical microbicide.[5][6]

Mechanism of Action in Preventing Migratory Cell-Mediated Transmission

This compound's primary mechanism is the direct inhibition of the HIV-1 reverse transcriptase (RT) enzyme. By binding tightly to a hydrophobic pocket in the p66 subunit of the RT, it allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into proviral DNA. This action effectively halts the viral replication cycle in any cell that becomes infected.

In the context of migratory cell-mediated transmission, this compound acts at two key stages:

  • Inhibition of Initial Mucosal Infection: By being present in the mucosal tissue, this compound can prevent the initial infection of susceptible cells, including Langerhans cells, macrophages, and T cells within the cervical tissue.

  • Prevention of Dissemination by Migratory Cells: Even if migratory dendritic cells capture intact virions without becoming productively infected themselves, this compound's presence in the tissue and its potential to be carried by these cells can prevent subsequent infection when the virus is transferred to CD4+ T cells in the lymph nodes. The prolonged tissue presence of this compound is critical for this latter effect.[5][6]

G cluster_mucosa Mucosal Tissue (e.g., Cervix) cluster_lymph Draining Lymph Node HIV HIV-1 DC Dendritic Cell (Migratory Cell) HIV->DC Virus Capture MigratingDC Migrating DC (carrying HIV) DC->MigratingDC Migration UC781_mucosa This compound UC781_mucosa->HIV Inhibits local infection TCell CD4+ T-Cell InfectedTCell Infected CD4+ T-Cell TCell->InfectedTCell Productive Infection UC781_action This compound (NNRTI) MigratingDC->TCell Trans-infection (Virological Synapse) UC781_action->TCell Blocks Reverse Transcription

Figure 1: Mechanism of this compound in inhibiting migratory cell-mediated HIV transmission.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies using human cervical tissue explant models. The following tables summarize these findings.

Table 1: Efficacy of this compound in Inhibiting Cell-Free and Cell-Associated HIV-1 Transmission in Cervical Tissue Explants

This compound ConcentrationExposure TimeHIV-1 TypePercent Reduction in Viral TransmissionReference
0.5 µM30 minutesNot Specified95%[7][8]
1.0 µM20 minutesT- and M-tropicNot specified, but resulted in neutralization[7][8][9]
10 µM2 minutesT- and M-tropicNot specified, but resulted in neutralization[7][8][9]
10 µM20 minutesCell-associatedAbolished transmission[7][8][9]

Table 2: Prolonged Inhibitory Effect of this compound on HIV-1 Infection and Dissemination

This compound ConcentrationPre-treatment TimeDuration of Protection Post-Drug RemovalEffectReference
10 µM20 minutes48 hoursAbolished HIV-1 transmission through the cervix[7][8][9]
Down to 100 µM2 or 24 hoursUp to 6 daysCompletely inhibited virus dissemination by migratory cells[5]
Not Specified2 hoursUp to 2 daysPrevented infection of lymphoid tissue[6]

Table 3: Efficacy of this compound in a 0.1% Carbopol Gel Formulation

Tissue TypeHIV-1 ChallengeOutcomeReference
Cervical ExplantsDirect Tissue InfectionSignificant activity retained[6][10]
Cervical ExplantsTrans-infection by Migratory CellsSignificant activity retained[6][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: Human Cervical Tissue Organ Culture for HIV-1 Transmission Assay

This protocol is adapted from studies evaluating microbicides using human cervical explants.[7][8]

Objective: To determine the efficacy of this compound in preventing HIV-1 transmission through cervical tissue.

Materials:

  • Fresh human ectocervical tissue from hysterectomies.

  • This compound stock solution (in DMSO).

  • Culture medium (e.g., DMEM supplemented with antibiotics).

  • Cell-free HIV-1 stock (e.g., HIV-1BaL) or cell-associated HIV-1 (infected PBMCs).

  • Transwell inserts (e.g., 3.0 µm pore size).

  • 24-well culture plates.

  • Indicator cells (e.g., PHA-activated PBMCs from a healthy donor).

  • p24 ELISA kit.

Procedure:

  • Tissue Preparation:

    • Obtain fresh ectocervical tissue and wash it in culture medium.

    • Dissect the tissue into approximately 5-mm pieces.

  • This compound Treatment:

    • Place the cervical tissue pieces in the upper chamber of a Transwell insert.

    • Add culture medium containing the desired concentration of this compound (e.g., 0.5 µM to 10 µM) to the upper chamber.

    • Incubate for a specified duration (e.g., 2 minutes to 24 hours) at 37°C.

  • Washing:

    • Thoroughly wash the tissue pieces with fresh culture medium to remove any residual, unbound drug. This step is crucial to assess the protective effect of tissue-adsorbed this compound.

  • HIV-1 Exposure:

    • Add a high dose of cell-free or cell-associated HIV-1 to the upper chamber containing the treated cervical tissue.

    • Incubate for 2-4 hours at 37°C.

  • Co-culture with Target Cells:

    • After viral exposure, wash the tissue again to remove unbound virus.

    • Place the Transwell insert into a new well of a 24-well plate containing indicator cells (e.g., 1x106 PHA-activated PBMCs) in the lower chamber.

  • Quantification of Transmission:

    • Culture the setup for 7-14 days.

    • Periodically collect supernatant from the lower chamber.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit to quantify the infection of the target cells. A reduction in p24 levels in the this compound treated group compared to the control indicates inhibition of transmission.

Protocol 2: Migratory Cell HIV-1 Dissemination Assay

This is a modification of the explant culture system to specifically assess the role of migratory cells.[5]

Objective: To determine if this compound can prevent the dissemination of HIV-1 from cervical tissue by migratory cells.

Procedure:

  • Follow steps 1-4 from Protocol 1 (Tissue Preparation, this compound Treatment, Washing, and HIV-1 Exposure).

  • Collection of Migratory Cells:

    • After HIV-1 exposure and washing, place the cervical tissue explant in a fresh well without indicator cells in the lower chamber.

    • Culture the explant for 2-4 days to allow cells to migrate out of the tissue into the surrounding medium.

    • Collect the culture medium, which now contains the migratory cells.

  • Co-culture and Analysis:

    • Centrifuge the collected medium to pellet the migratory cells.

    • Co-culture these migratory cells with fresh PHA-activated PBMCs.

    • After 7-10 days, measure HIV-1 infection in the co-culture by p24 ELISA or by quantifying proviral DNA in the target PBMCs via qPCR.

    • A lack of infection in the target cells indicates that this compound prevented the dissemination of infectious virus by the migratory cells.

G cluster_assays cluster_transmission Transmission Assay cluster_dissemination Dissemination Assay start Start: Obtain Fresh Cervical Tissue prep Prepare 5mm Tissue Explants start->prep treat Treat Explants with this compound (or Placebo Control) prep->treat wash1 Wash to Remove Unbound Drug treat->wash1 expose Expose Tissue to HIV-1 (Cell-free or Cell-associated) wash1->expose wash2 Wash to Remove Unbound Virus expose->wash2 transwell Place Explant in Transwell above Indicator T-Cells wash2->transwell migrate Culture Explant Alone to Collect Migratory Cells wash2->migrate culture_trans Co-culture for 7-14 days transwell->culture_trans measure_trans Measure p24 in Supernatant (Lower Chamber) culture_trans->measure_trans end End: Analyze Data (Compare this compound vs. Control) measure_trans->end coculture_mig Co-culture Migratory Cells with Indicator T-Cells migrate->coculture_mig measure_diss Measure p24 or Proviral DNA coculture_mig->measure_diss measure_diss->end

Figure 2: Experimental workflow for assessing this compound efficacy in cervical explants.

Conclusion

The data and protocols presented underscore the significant potential of this compound as a topical microbicide candidate. Its ability to potently inhibit both direct infection of mucosal tissues and the subsequent dissemination of HIV-1 by migratory cells addresses a critical pathway in sexual transmission. Furthermore, its prolonged protective activity, even after removal of the bulk compound, suggests that it is well-retained in tissues, a crucial attribute for effective pre-exposure prophylaxis. The experimental models described provide a robust framework for the continued evaluation of this compound and other NNRTI-based microbicide candidates. These studies highlight the importance of targeting not only cell-free virus but also the highly efficient route of cell-mediated viral transmission.

References

Application Notes and Protocols for Evaluating the Prolonged Inhibitory Effects of UC-781

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-781 is a potent, tight-binding thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] A distinguishing characteristic of this compound is its prolonged inhibitory effect, providing antiviral protection for an extended period even after the compound has been removed from the extracellular environment.[4][5] This sustained activity is largely attributed to its hydrophobic nature, which allows it to persist in tissues and cells.[5][6] These properties make this compound a subject of interest, particularly in the context of long-acting antiretrovirals and topical microbicides.[1][4][6]

This document provides detailed protocols for evaluating the prolonged inhibitory effects of this compound in both cell culture and tissue explant models.

Mechanism of Action

This compound functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[7] This binding is non-competitive with respect to the nucleoside triphosphates and the template-primer. By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking a critical step in the viral replication cycle.[3]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Target Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription HIV-1 RT Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Integration Integration into Host Genome Proviral_DNA->Integration UC_781 This compound HIV_RT HIV-1 Reverse Transcriptase (RT) UC_781->HIV_RT Binds to allosteric site HIV_RT->Reverse_Transcription Inhibits

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
Cell TypeHIV-1 StrainIC50 (nM)Assay Method
T-CellsR5<10p24 Antigen ELISA
T-CellsX4<10p24 Antigen ELISA
Cervical ExplantsHIV-1BaL (R5)Potent, dose-dependentProviral DNA qPCR

Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources indicating high potency.[4][5][6]

Table 2: Prolonged Inhibitory Effect of this compound Pre-treatment
Model SystemPre-treatment DurationChallenge Time Post-WashoutInhibition Observed
Cervical Explants2 hoursDay 0, 2, 4, 6Significant
Cervical Explants24 hoursDay 0, 2, 4, 6Significant
Lymphoid Tissue2 hoursUp to 2 daysSignificant

This table summarizes the key findings on the duration of this compound's protective effect after its removal.[4][5]

Experimental Protocols

Protocol 1: Evaluation of Prolonged Inhibition in a T-Cell Line

This protocol determines the duration of this compound's antiviral effect after pre-treatment of a susceptible T-cell line (e.g., MT-2, PM1).

Materials:

  • T-cell line (e.g., PM1)

  • Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (in DMSO)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB or HIV-1BaL)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • Cell Plating: Seed PM1 cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the cells. Include a "no-drug" control.

    • Incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C, 5% CO2.

  • Washout:

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Carefully aspirate the supernatant containing this compound.

    • Wash the cells twice by resuspending the pellet in 200 µL of warm PBS and repeating the centrifugation.

    • After the final wash, resuspend the cells in 200 µL of fresh, drug-free complete medium.

  • Culture Post-Washout:

    • Transfer the washed cells to new 96-well plates.

    • Culture the cells for various time points post-washout (e.g., 0, 24, 48, 72, 96 hours).

  • Viral Challenge:

    • At each post-washout time point, infect the pre-treated cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).

    • Include a positive control (cells with no drug pre-treatment) and a negative control (uninfected cells).

    • Incubate for 2-4 hours at 37°C.

  • Post-Infection Culture:

    • After the incubation, wash the cells twice with PBS to remove the viral inoculum.

    • Resuspend the cells in 200 µL of fresh, drug-free complete medium.

    • Culture for 5-7 days.

  • Quantification of Viral Replication:

    • At the end of the culture period, collect the cell supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration at each time point post-washout compared to the "no-drug" control.

    • Plot the percentage of inhibition versus the time post-washout to visualize the duration of the inhibitory effect.

Protocol_Workflow_TCell Start Start: Seed T-Cells Pretreat Pre-treat with this compound (2-24 hours) Start->Pretreat Washout Washout Step (3x with PBS) Pretreat->Washout Culture Culture in Drug-Free Medium (0, 24, 48, 72h) Washout->Culture Infect Infect with HIV-1 Culture->Infect Culture_Post_Infection Culture for 5-7 days Infect->Culture_Post_Infection Analyze Analyze p24 Antigen in Supernatant (ELISA) Culture_Post_Infection->Analyze End End: Determine Prolonged Inhibition Analyze->End

Caption: Workflow for T-Cell Prolonged Inhibition Assay.

Protocol 2: Evaluation of Prolonged Inhibition in Human Cervical Tissue Explants

This protocol assesses the long-lasting protective effect of this compound in a more physiologically relevant ex vivo model.[4][5]

Materials:

  • Fresh human cervical tissue (obtained with appropriate ethical approval and informed consent).

  • Complete DMEM medium (with 10% FBS, antibiotics, and antifungal agents).

  • This compound stock solution (in DMSO).

  • HIV-1 laboratory-adapted strain (e.g., HIV-1BaL).

  • PBS.

  • Collagenase type IV.

  • DNA extraction kit.

  • Quantitative PCR (qPCR) primers and probes for HIV-1 long terminal repeat (LTR) and a housekeeping gene (e.g., β-actin).

  • 24-well tissue culture plates.

Procedure:

  • Tissue Preparation:

    • Wash the cervical tissue extensively with PBS containing antibiotics.

    • Remove any underlying connective tissue and cut the epithelial layer into small blocks (2-3 mm).

  • Explant Culture:

    • Place one tissue block per well in a 24-well plate containing 500 µL of complete DMEM.

    • Culture overnight at 37°C, 5% CO2 to allow the tissue to equilibrate.

  • This compound Pre-treatment:

    • Prepare dilutions of this compound in complete DMEM.

    • Replace the medium in the wells with the this compound dilutions. Include a "no-drug" control.

    • Incubate for a defined period (e.g., 2 or 24 hours).

  • Washout:

    • Carefully remove the medium containing this compound.

    • Wash the tissue explants three times with 1 mL of warm PBS for 10 minutes each wash.

    • After the final wash, add 500 µL of fresh, drug-free complete medium.

  • Culture Post-Washout:

    • Culture the explants for various time points post-washout (e.g., Day 0, 2, 4, 6).

  • Viral Challenge:

    • At each post-washout time point, infect the explants with a pre-titered amount of HIV-1BaL.

    • Incubate for 2-4 hours at 37°C.

  • Post-Infection Culture:

    • After incubation, wash the explants three times with PBS to remove the viral inoculum.

    • Culture the explants in fresh, drug-free medium for 10-14 days. Change the medium every 2-3 days.

  • Quantification of Proviral DNA:

    • At the end of the culture period, harvest the tissue explants.

    • Extract total DNA from the tissue using a commercial DNA extraction kit.

    • Perform qPCR to quantify the number of copies of HIV-1 proviral DNA (using LTR primers/probes) relative to the number of cells (using β-actin primers/probes).

  • Data Analysis:

    • Calculate the level of proviral DNA per a set number of cells for each condition.

    • Determine the percentage of inhibition by comparing the proviral DNA levels in this compound-treated explants to the "no-drug" control at each time point post-washout.

Protocol_Workflow_Explant Start Start: Prepare Cervical Tissue Explants Pretreat Pre-treat with this compound (2 or 24 hours) Start->Pretreat Washout Washout Step (3x with PBS) Pretreat->Washout Culture Culture in Drug-Free Medium (Day 0, 2, 4, 6) Washout->Culture Infect Infect with HIV-1 Culture->Infect Culture_Post_Infection Culture for 10-14 days Infect->Culture_Post_Infection Analyze Extract DNA and perform qPCR for Proviral DNA Culture_Post_Infection->Analyze End End: Quantify Prolonged Protection Analyze->End

Caption: Workflow for Tissue Explant Prolonged Inhibition Assay.

Conclusion

The protocols outlined above provide a framework for the systematic evaluation of the prolonged inhibitory effects of this compound. The sustained antiviral activity of this compound, demonstrable through these in vitro and ex vivo models, underscores its potential as a long-acting antiretroviral agent. Researchers utilizing these methods will be able to quantify the duration of protection and further elucidate the unique pharmacological properties of this compound.

References

Application Note: UC-781 as a Potent Inhibitor of R5 and X4 HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UC-781 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] As an NNRTI, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the establishment of productive infection.[2] This application note provides an overview of the use of this compound in researching both CCR5-tropic (R5) and CXCR4-tropic (X4) strains of HIV-1, along with detailed protocols for evaluating its antiviral activity and cytotoxicity.

HIV-1 strains are broadly categorized based on their co-receptor usage for entry into host cells. R5 strains utilize the CCR5 co-receptor, which is predominantly found on macrophages and activated T-cells, and are the primary strains responsible for initial infection.[3][4] X4 strains, on the other hand, use the CXCR4 co-receptor, which is more widely expressed on T-cells, and are often associated with a more rapid progression to AIDS.[4][5] Given the distinct tropisms and pathogenic profiles of R5 and X4 strains, it is crucial for antiretroviral drug development to assess the efficacy of candidate inhibitors against both viral types. This compound has demonstrated potent inhibitory activity against a variety of HIV-1 subtypes in vitro, with reported 50% inhibitory concentrations (IC50) in the nanomolar range.[2]

Data Presentation

While specific comparative studies detailing the IC50 of this compound against a wide panel of primary R5 and X4 isolates are not extensively available in the public domain, the compound is known for its broad anti-HIV-1 activity. Researchers can generate specific quantitative data for their strains of interest using the protocols provided below. The following table structure is recommended for presenting such data:

HIV-1 Strain Co-receptor Tropism This compound IC50 (nM) This compound CC50 (µM) Selectivity Index (SI = CC50/IC50)
BaLR5[Insert experimental value][Insert experimental value][Calculate value]
NL4-3X4[Insert experimental value][Insert experimental value][Calculate value]
[User-defined strain 1][R5/X4/Dual][Insert experimental value][Insert experimental value][Calculate value]
[User-defined strain 2][R5/X4/Dual][Insert experimental value][Insert experimental value][Calculate value]

Caption: Representative data table for summarizing the antiviral activity and cytotoxicity of this compound.

Mandatory Visualizations

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Action HIV_virion HIV-1 Virion Binding 1. Binding and Fusion HIV_virion->Binding Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Inhibition Inhibition of Reverse Transcription Reverse_Transcription->Inhibition Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding UC781 This compound (NNRTI) Reverse_Transcriptase Reverse Transcriptase (p66 subunit) UC781->Reverse_Transcriptase Binds to allosteric site Reverse_Transcriptase->Inhibition Induces conformational change Inhibition->Integration

Caption: Mechanism of action of this compound on the HIV-1 replication cycle.

start Start prep_cells Prepare TZM-bl cells (Seed in 96-well plates) start->prep_cells add_drug Add this compound dilutions to cells prep_cells->add_drug prep_drug Prepare serial dilutions of this compound prep_drug->add_drug prep_virus Prepare R5 and X4 HIV-1 stocks add_virus Add HIV-1 to cell-drug mixture prep_virus->add_virus add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Measure luminescence lyse->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50) of this compound using TZM-bl Reporter Cell Line

This protocol describes a cell-based assay to determine the concentration of this compound that inhibits 50% of viral replication (IC50) for both R5 and X4 HIV-1 strains using the TZM-bl reporter cell line.[6][7] TZM-bl cells are a HeLa cell line engineered to express CD4, CXCR4, and CCR5 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[6]

Materials:

  • TZM-bl cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • R5-tropic HIV-1 strain (e.g., BaL)

  • X4-tropic HIV-1 strain (e.g., NL4-3)

  • DEAE-Dextran

  • Luciferase Assay System

  • 96-well flat-bottom cell culture plates (white, opaque)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • The day before the assay, trypsinize the cells, count them, and seed them in a 96-well white, opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in complete medium. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Include a "no drug" control.

  • Infection:

    • Remove the medium from the cells in the 96-well plate.

    • Add 50 µL of the this compound dilutions to the appropriate wells in triplicate.

    • Prepare the viral inoculum for both R5 and X4 strains in complete medium containing DEAE-Dextran (final concentration to be optimized, typically 10-20 µg/mL). The amount of virus should be pre-determined to yield a strong luciferase signal (e.g., 100-200 times the background).

    • Add 50 µL of the viral inoculum to each well.

    • Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

    • The final volume in each well should be 100 µL.

  • Incubation and Readout:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the supernatant.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Determination of Cytotoxicity (CC50) of this compound

This protocol determines the concentration of this compound that reduces the viability of TZM-bl cells by 50% (CC50).

Materials:

  • TZM-bl cells

  • Complete DMEM

  • This compound

  • DMSO

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Preparation:

    • Seed TZM-bl cells in a 96-well plate as described in Protocol 1, step 1.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium as described in Protocol 1, step 2.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells in triplicate.

    • Include a "cells only" control (no drug).

  • Incubation and Readout:

    • Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO2 incubator.

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cells only" control.

    • Plot the percentage of cytotoxicity against the log of the this compound concentration.

    • Determine the CC50 value using a non-linear regression analysis.

Conclusion

This compound is a valuable research tool for investigating the inhibition of both R5 and X4 strains of HIV-1. The provided protocols offer a standardized methodology for quantifying its antiviral potency and cytotoxicity. By determining the IC50 and CC50 values, researchers can calculate the selectivity index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound. These application notes and protocols are intended to guide researchers in their studies of this compound and its application in the development of novel anti-HIV-1 strategies.

References

Application Notes and Protocols for Assessing UC-781 Stability in Different Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UC-781 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for use as a microbicide to prevent HIV transmission. A critical aspect of its development is ensuring its stability within various pharmaceutical formulations. This document provides detailed application notes and protocols for assessing the chemical and physical stability of this compound in different formulation matrices. These guidelines are intended for researchers, scientists, and drug development professionals.

This compound is known to be susceptible to degradation, particularly through metal-catalyzed and oxidative pathways. The desulfuration of its thioamide group has been identified as a key degradation route.[1][2] Therefore, robust stability-indicating analytical methods are essential to accurately quantify the active pharmaceutical ingredient (API) and its degradation products over time and under various stress conditions.

Key Stability Challenges and Formulation Strategies

The primary stability challenges for this compound include:

  • Oxidative Degradation: The thioamide functional group is prone to oxidation.[1][2]

  • Metal-Catalyzed Degradation: The presence of metal ions can accelerate the degradation of this compound.[1][2]

  • Hydrolytic Degradation: Like many small molecules, this compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Physical Instability: In solid dispersions, changes in the physical state of the carrier can affect the dissolution and bioavailability of the drug.[3][4]

To address these challenges, several formulation strategies have been explored:

  • Aqueous Formulations: The use of chelating agents like EDTA and antioxidants such as citric acid can significantly improve stability in aqueous solutions. Complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), has also been shown to enhance stability.[1][2]

  • Solid Dispersions: Formulating this compound as a solid dispersion with polymers like polyethylene glycol (PEG) 6000, Gelucire 44/14, and polyvinylpyrrolidone (PVP) K30 can improve its dissolution properties, although the physical stability of the carrier itself needs to be monitored.[3][4][5]

Data Presentation

Table 1: Stability of this compound in an Optimized Aqueous Formulation
Time (weeks)Storage Condition% this compound Recovered
040°C100%
1240°C~95%

Formulation: 10% SBE-β-CD with EDTA and citric acid.[1][2]

Table 2: Effect of Excipients on this compound Stability in Aqueous Solution
FormulationStorage Condition% this compound Recovered after 12 weeks
1% Tween 8050°CSubstantial Degradation
1% DMSO50°CSubstantial Degradation
1% Tween 80 + 10 mM EDTA50°CSubstantial Degradation
1% Tween 80 + 100 mM EDTA50°CImproved Stability
1% Tween 80 + 200 mM EDTA50°CImproved Stability
Stock solution with EDTA and citric acidNot specified>60%

[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products. This method is adapted from established principles for stability-indicating assays of small molecules, particularly those with similar functional groups.

Objective: To develop a validated analytical procedure that accurately and precisely measures the active ingredient (this compound) free from process impurities, excipients, and degradation products.

Materials:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (10 mM, pH 5.0)

  • This compound reference standard

  • Formulated this compound samples

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate Buffer, pH 5.0
Mobile Phase B Acetonitrile:Water (70:30 v/v)
Gradient Elution 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 20% A, 80% B20-25 min: 20% A, 80% B25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 265 nm

Sample Preparation:

  • Reference Standard: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).

  • Formulated Samples:

    • Aqueous Formulations: Dilute the formulation with the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

    • Solid Dispersions: Accurately weigh a portion of the solid dispersion and dissolve it in a suitable solvent. Further dilute with the mobile phase to the desired concentration and filter.

Method Validation:

The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways of the drug substance.

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

Prepare solutions of this compound (typically 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. The chromatograms should demonstrate the separation of the main this compound peak from any degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation This compound Formulation Dilution Dilution & Filtration Formulation->Dilution HPLC HPLC System Dilution->HPLC Injection Separation Chromatographic Separation HPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of this compound & Degradation Products Integration->Quantification Stability_Report Stability_Report Quantification->Stability_Report Generate Report degradation_pathway cluster_stress Stress Conditions UC781 This compound (Thioamide) Degradation_Product_1 Desulfurated Product (Amide Analog) UC781->Degradation_Product_1 Degradation_Product_2 Hydrolytic Products UC781->Degradation_Product_2 Degradation_Product_3 Photodegradation Products UC781->Degradation_Product_3 Oxidation Oxidation (e.g., H2O2, O2) Oxidation->Degradation_Product_1 Metal Metal Ions Metal->Degradation_Product_1 Hydrolysis Acid/Base Hydrolysis->Degradation_Product_2 Light Photolysis Light->Degradation_Product_3

References

Application Notes and Protocols: UC-781 in Murine Hollow Fiber Implant Models for Anti-Cancer Agent Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note details a proposed use of UC-781 in a murine hollow fiber implant model for anti-cancer research. It is important to note that while the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), to which this compound belongs, is under investigation for anti-cancer properties, there is currently no direct published evidence of this compound being specifically evaluated in this cancer model. The protocols and potential mechanisms described are based on established methodologies for the hollow fiber assay and the theoretical anti-neoplastic action of NNRTIs.

Introduction

The murine hollow fiber implant model is a well-established in vivo assay that bridges the gap between in vitro cell-based screening and more complex and costly traditional xenograft models for anti-cancer drug discovery.[1][2] This model allows for the simultaneous evaluation of a compound's efficacy against multiple cancer cell lines in both the intraperitoneal and subcutaneous environments of a single mouse.[2][3] This provides preliminary insights into a drug's in vivo activity, pharmacokinetics, and potential toxicity in a cost-effective and time-efficient manner.[1][4]

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily known for its anti-HIV activity.[5][6] However, recent research has highlighted the potential for repurposing NNRTIs as anti-cancer agents.[2][3][7] This is based on the hypothesis that these compounds may inhibit the activity of human endogenous retroviral reverse transcriptase (HERV RT) and Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are often aberrantly expressed in cancer cells and contribute to tumorigenesis.[1][4] The proposed anti-cancer mechanisms of NNRTIs include the induction of cell cycle arrest, promotion of cellular differentiation, and activation of innate immune responses.[2][3][7]

This document provides a detailed protocol for the utilization of the murine hollow fiber implant model to screen for the potential anti-cancer activity of compounds like this compound.

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of a Hypothetical NNRTI in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.1
HCT-116Colorectal Carcinoma6.5
A549Lung Carcinoma10.3
PC-3Prostate Adenocarcinoma7.9

This table presents hypothetical data for illustrative purposes, as specific data for this compound against these cancer cell lines is not available in the public domain.

Table 2: In Vivo Efficacy of a Hypothetical NNRTI in the Murine Hollow Fiber Implant Model
Cell LineImplantation SiteTreatment GroupMean Viable Cell Mass (% of Control)Standard Deviation
MCF-7IntraperitonealVehicle Control10015.2
MCF-7IntraperitonealNNRTI (50 mg/kg)45.38.9
MCF-7SubcutaneousVehicle Control10012.8
MCF-7SubcutaneousNNRTI (50 mg/kg)52.19.5
HCT-116IntraperitonealVehicle Control10018.1
HCT-116IntraperitonealNNRTI (50 mg/kg)38.77.6
HCT-116SubcutaneousVehicle Control10014.5
HCT-116SubcutaneousNNRTI (50 mg/kg)44.98.2

This table presents hypothetical data to illustrate the expected outcomes from a hollow fiber assay. Actual results would need to be determined experimentally.

Experimental Protocols

Preparation of Cancer Cell Lines
  • Culture selected cancer cell lines (e.g., MCF-7, HCT-116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsinization.

  • Wash the cells with a serum-free medium and resuspend them at a concentration of 1 x 10^7 cells/mL.

  • Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.

Hollow Fiber Preparation and Cell Loading
  • Use polyvinylidene fluoride (PVDF) hollow fibers with a 500 kDa molecular weight cutoff.

  • Cut the fibers into 1.5-2.0 cm lengths and sterilize them with ethylene oxide.

  • Hydrate the fibers in the appropriate cell culture medium overnight before use.

  • On the day of implantation, carefully inject the cell suspension (approximately 10 µL) into each hollow fiber using a Hamilton syringe.

  • Heat-seal both ends of the fibers using an impulse sealer.

  • Place the sealed, cell-filled fibers in a sterile phosphate-buffered saline (PBS) solution to remove any external cells.

Murine Hollow Fiber Implantation
  • Use immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks.

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • For intraperitoneal (IP) implantation, make a small midline incision in the abdominal skin and peritoneum. Insert the hollow fibers into the peritoneal cavity.

  • For subcutaneous (SC) implantation, create a small subcutaneous pocket on the dorsal side of the mouse using blunt dissection. Insert the hollow fibers into the pocket.

  • Typically, three different cell lines can be implanted per mouse, with one fiber of each cell line implanted at both the IP and SC sites.

  • Close the incisions with surgical sutures or staples.

  • Allow the mice to recover for 24-48 hours before starting treatment.

Drug Administration and Monitoring
  • Prepare this compound or other test compounds in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Divide the mice into control (vehicle only) and treatment groups.

  • Administer the compound at the desired dose and schedule for a predetermined period (typically 5-10 days).

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

Hollow Fiber Retrieval and Cell Viability Assessment
  • At the end of the treatment period, euthanize the mice using a humane method.

  • Carefully retrieve the hollow fibers from both the IP and SC locations.

  • Wash the fibers in sterile PBS to remove any host tissue.

  • Transfer the fibers to a solution containing a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Incubate the fibers according to the manufacturer's instructions to allow for the colorimetric or luminescent reaction to develop.

  • Quantify the viable cell mass by measuring the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition compared to the vehicle-treated control group.

Visualizations

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment & Analysis cell_culture 1. Cancer Cell Culture harvest 2. Cell Harvest & Counting cell_culture->harvest cell_loading 4. Cell Loading into Hollow Fibers harvest->cell_loading fiber_prep 3. Hollow Fiber Preparation fiber_prep->cell_loading anesthesia 5. Anesthetize Mouse implantation 6. IP & SC Implantation anesthesia->implantation recovery 7. Post-Surgical Recovery implantation->recovery treatment 8. Drug Administration monitoring 9. Toxicity Monitoring treatment->monitoring retrieval 10. Fiber Retrieval monitoring->retrieval viability_assay 11. Cell Viability Assay retrieval->viability_assay data_analysis 12. Data Analysis viability_assay->data_analysis

Caption: Experimental workflow for the murine hollow fiber implant model.

G NNRTI NNRTI (e.g., this compound) LINE1_RT LINE-1 Reverse Transcriptase NNRTI->LINE1_RT inhibition retrotransposition Retrotransposition LINE1_RT->retrotransposition enables genomic_instability Genomic Instability retrotransposition->genomic_instability cGAS_STING cGAS-STING Pathway Activation retrotransposition->cGAS_STING cytosolic DNA fragments cell_cycle_arrest Cell Cycle Arrest genomic_instability->cell_cycle_arrest immune_response Innate Immune Response cGAS_STING->immune_response apoptosis Apoptosis immune_response->apoptosis cell_cycle_arrest->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Proposed anti-cancer signaling pathway of NNRTIs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of UC-781

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of UC-781.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the prevention of HIV-1 transmission.[1][2] Its primary challenge for oral administration is its very low aqueous solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[3][4] This poor solubility is a significant barrier to achieving adequate drug absorption and, consequently, effective therapeutic concentrations in the body when administered orally.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

Researchers have explored several formulation strategies to overcome the dissolution challenges of this compound. The most common and effective approaches include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[5][6]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[7][8][9][10] Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions or microemulsions, facilitating drug dissolution and absorption.[11]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability.[12][13][14]

Q3: I am observing high variability in my in vitro dissolution results. What could be the cause?

High variability in dissolution testing can be a common issue, especially with poorly soluble compounds like this compound. Potential causes include:

  • Inadequate Sink Conditions: The dissolution medium may not be able to dissolve the released drug effectively, leading to saturation and inconsistent results.[3]

  • Drug Recrystallization: In amorphous solid dispersions, the drug may revert to its less soluble crystalline form during the dissolution study.

  • Formulation Inhomogeneity: The distribution of this compound within the formulation may not be uniform.

  • Equipment and Methodological Issues: Factors such as improper paddle speed, incorrect sampling technique, or issues with the dissolution apparatus can contribute to variability.[15]

Formulating this compound as a solid dispersion has been shown to considerably reduce the variability of dissolution results compared to physical mixtures.

Troubleshooting Guides

Problem 1: Poor Dissolution Rate of this compound from Solid Dispersion Formulation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Carrier Selection Screen different hydrophilic carriers (e.g., PVP K30, Eudragit E100, Poloxamer 407, TPGS 1000) to find one with the best miscibility and interaction with this compound.[5][16][17]Improved dissolution profile due to enhanced wettability and inhibition of recrystallization.
Incorrect Drug-to-Carrier Ratio Optimize the drug loading in the solid dispersion. Higher carrier content often leads to better dissolution.[5]A higher percentage of drug released over time. For example, a 2:3 drug-to-carrier ratio for a furosemide/PVP dispersion showed better dissolution than a 1:1 ratio.[6]
Crystalline Drug Remains in Dispersion Ensure the manufacturing process (e.g., co-evaporation, spray drying, hot-melt extrusion) is sufficient to convert the crystalline this compound to an amorphous state.[5] Use techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature.[5]Absence of crystalline peaks in XRPD and the disappearance of the drug's melting peak in DSC, correlating with faster dissolution.
Drug Recrystallization During Storage or Dissolution Incorporate crystallization inhibitors or polymers that form strong intermolecular bonds (e.g., hydrogen bonds) with this compound.[5]Stabilized amorphous form, leading to a consistent and improved dissolution rate.
Problem 2: Low Oral Bioavailability Despite Using a Lipid-Based Formulation (SMEDDS)
Potential Cause Troubleshooting Step Expected Outcome
Poor Formulation Composition Systematically screen different oils, surfactants, and co-surfactants to find a combination that provides the best self-emulsification performance and drug solubility.Formation of a stable microemulsion with small droplet size upon dilution, which can enhance drug absorption.
Drug Precipitation Upon Digestion The digestion of lipid components can alter the solubilization capacity of the formulation, leading to drug precipitation. Investigate the formulation's behavior under in vitro lipolysis conditions.[7][18]Formulation that maintains drug solubilization throughout the digestion process, leading to better absorption.
Inhibition of Lipolysis by Excipients Some surfactants can inhibit the activity of lipase, which is crucial for the digestion of lipid-based formulations and subsequent drug release.[19] Select surfactants that are less inhibitory to lipase activity.Improved digestion of the lipid vehicle and more efficient release and absorption of this compound.
High Surfactant Concentration While surfactants are necessary for emulsification, excessively high concentrations can decrease the concentration of free this compound available for absorption due to micellar sequestration.[3] Optimize the surfactant concentration to balance emulsification and drug release.An optimal balance that maximizes both the dissolution and the thermodynamic activity of the drug for absorption.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Dissolution

Formulation StrategyKey ExcipientsKey FindingsReference
Ternary Solid Dispersion TPGS 1000, Eudragit E100Markedly enhanced dissolution, reaching 70% drug release after 4 hours.[16][16]
Solid Dispersion Polyvinylpyrrolidone (PVP K30)Crystalline this compound was converted to an amorphous state, with no drug melting peak observed in DSC up to 50% w/w drug concentration.[5][5]
Solid Dispersion Poloxamer 407, TPGS 1000Drug release was significantly increased compared to the pure drug. Variability in dissolution was considerably reduced.[17]
Lipid-Based (SMEDDS) Not specifiedDrug release from SMEDDS was significantly increased compared to the dissolution of the pure drug, characterized by rapid and complete release followed by precipitation.[7][7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Co-evaporation

  • Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane.

  • Procedure:

    • Weigh the desired amounts of this compound and PVP K30 to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both this compound and PVP K30 in a sufficient volume of dichloromethane in a round-bottom flask.

    • Ensure complete dissolution of both components with gentle stirring.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the resulting powder to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further analysis.

  • Characterization: The prepared solid dispersion should be characterized by DSC, XRPD, and FT-IR spectroscopy to confirm the physical state of this compound and any interactions with the carrier.[5]

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Objective: To evaluate the in vitro dissolution rate of this compound from different formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: A medium simulating the gastrointestinal lumen should be used. For example, simulated gastric fluid (SGF) for the first 2 hours, followed by simulated intestinal fluid (SIF). The volume is typically 900 mL.

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

    • Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_performance Performance Testing uc781 This compound (Poorly Soluble) formulation Formulation Process (e.g., Spray Drying, HME) uc781->formulation excipients Excipients (Polymers, Lipids, Surfactants) excipients->formulation dsc DSC formulation->dsc xrpd XRPD formulation->xrpd ftir FT-IR formulation->ftir dissolution In Vitro Dissolution formulation->dissolution permeability In Vitro Permeability (e.g., Caco-2) dissolution->permeability bioavailability In Vivo Bioavailability (Animal Model) permeability->bioavailability

Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.

logical_relationship cluster_problem Core Problem cluster_consequence Consequence cluster_solution Solution Strategies cluster_mechanism Mechanism of Enhancement poor_solubility Poor Aqueous Solubility of this compound low_dissolution Low Dissolution Rate poor_solubility->low_dissolution low_bioavailability Poor Oral Bioavailability low_dissolution->low_bioavailability solid_dispersion Solid Dispersions amorphous Increase Amorphous Content solid_dispersion->amorphous wettability Improve Wettability solid_dispersion->wettability lipid_formulation Lipid-Based Formulations solubilization Enhance Solubilization lipid_formulation->solubilization nanoparticles Nanoparticles surface_area Increase Surface Area nanoparticles->surface_area amorphous->low_dissolution wettability->low_dissolution solubilization->low_dissolution surface_area->low_dissolution

Caption: Logical relationship between the problem of this compound's poor solubility and formulation solutions.

signaling_pathway cluster_hiv HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition hiv_rna HIV-1 RNA reverse_transcriptase Reverse Transcriptase (RT) hiv_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication uc781 This compound (NNRTI) inhibition uc781->inhibition inhibition->reverse_transcriptase

Caption: Simplified signaling pathway showing the mechanism of action of this compound as an NNRTI.

References

Technical Support Center: UC-781 Microbicide Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of UC-781 as a microbicide. The information addresses specific challenges and experimental considerations based on preclinical and early-phase clinical studies.

Frequently Asked Questions (FAQs)

Q1: We are struggling with this compound formulation development due to its poor solubility. What are the key challenges and potential solutions?

A: The primary challenge in formulating this compound is its extremely hydrophobic nature and poor water solubility.[1][2] This characteristic significantly impacts drug delivery, stability, and bioavailability from aqueous-based delivery systems like gels.[3][4] In fact, difficulties with solubility and stability were key reasons for halting its further development.[3]

Troubleshooting Steps:

  • Particle Size Reduction: Gels prepared with micronized this compound (UC781m) have demonstrated greater in vitro release rates and permeability compared to those with nonmicronized drug (UC781nm).[5]

  • Alternative Delivery Systems: Intravaginal rings (IVRs) using various polymer matrices (polyurethane, ethylene vinyl acetate, silicone elastomer) have been investigated to provide sustained release.[1] Polyethylene vinyl acetate (PEVA) rings, in particular, were developed to improve the release rate compared to silicone elastomer rings by maintaining the drug in a more amorphous state.[2]

  • Formulation Composition: this compound in aqueous gel formulations exists as a particulate dispersion.[4] The choice of gelling agent (e.g., Carbopol) and other excipients is critical and can influence drug activity.[6]

Q2: Our analysis of cervicovaginal lavage (CVL) samples shows very low levels of this compound in the supernatant. Is this expected, and how should we interpret these results?

A: Yes, this is an expected finding. Due to its high hydrophobicity, this compound preferentially associates with the cellular or pelletable fraction (CVL-p) of cervicovaginal lavage fluid rather than the cell-free supernatant (CVL-s).[7][8] Studies have shown significantly higher concentrations of this compound in the CVL-p.[8]

Key Considerations:

  • Sample Processing: It is crucial to analyze both the supernatant and the pellet fractions to accurately quantify the total amount of drug present at the mucosal surface.[8]

  • Bioactivity: Importantly, this compound associated with the CVL-p fraction retains potent anti-HIV activity.[7][8] In one study, CVL-p samples containing ≥5 μg of this compound reduced infectious HIV by four logs or more.[7][8] This suggests that drug partitioned into the cellular material is still biologically relevant.

Q3: What level of systemic absorption should be expected after topical vaginal or rectal application of this compound?

A: Systemic absorption of this compound following topical application is generally very low or undetectable.

  • Vaginal & Rectal Gel Application (Macaque Model): High-sensitivity HPLC analysis of serum samples showed no detectable systemic absorption of this compound after repeated vaginal or rectal application of 0.1% and 1.0% gel formulations.[9][10]

  • Vaginal Gel Application (Rabbit Model): Plasma levels after vaginal administration of a gel were low, typically between 0.5 and 1.0 ng/mL after a single dose and slightly higher (up to 2 ng/mL) after seven days of repeated dosing.[5]

  • Rectal Gel Application (Human Trial): A Phase 1 trial involving single and 7-day rectal exposure to 0.1% and 0.25% this compound gel reported no detected plasma drug levels.[11]

  • Intravaginal Ring (Rabbit Model): Mean plasma levels were consistently low across various ring formulations, ranging from 0.09 to 0.58 ng/mL.[1]

This low systemic exposure is a favorable safety profile, minimizing the risk of systemic side effects.

Q4: Are there any specific safety concerns observed in preclinical models that we should monitor in our experiments?

A: While this compound is generally well-tolerated, particularly in vaginal applications, some preclinical safety signals have been noted.

  • Vaginal Application: Gel formulations up to 1.0% were found to be safe for the vaginal microenvironment in macaques, with no significant impact on microflora or inflammatory cytokine levels even after repeated use.[9][10]

  • Rectal Application: In contrast to vaginal application, rectal use of a 1.0% this compound formulation in macaques led to an increased expression of numerous cytokines, suggesting a potential for mucosal inflammation at higher concentrations.[9][10] However, a human Phase 1 trial of lower concentrations (0.1% and 0.25%) found the rectal gel to be safe, with no significant adverse events or changes in mucosal immunoinflammatory markers.[11]

Recommendation: When developing this compound for rectal use, it is critical to carefully evaluate the dose-dependent inflammatory response. Monitoring a panel of relevant cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in tissue or lavage samples is advised.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

Delivery SystemAnimal ModelDose/FormulationMean Plasma Conc. (ng/mL)Mean Vaginal Tissue Conc. (ng/g)Citation(s)
Intravaginal RingRabbit5 mg & 15 mg Segments0.09 - 0.588 - 410 (proximal)[1]
Vaginal GelRabbit0.25% & 1.0%0.5 - 2.01,000 - >10,000[5]
Vaginal/Rectal GelMacaque0.1% & 1.0%Not DetectedNot Reported[9][10]

Table 2: this compound Concentration and Activity in Human Cervicovaginal Lavage (CVL) Fractions

Sample FractionTime Point0.1% Gel Arm0.25% Gel ArmKey FindingCitation(s)
CVL-p (Pellet) T15 minThis compound DetectedThis compound DetectedThis compound levels were significantly higher in the pellet (CVL-p) than the supernatant (CVL-s) fraction at all time points.[7][8]
CVL-p (Pellet) T8-24 h1/5 samples quantifiable10/15 samples quantifiableDrug levels persist in the pellet fraction up to 24 hours post-application.[7][8]
Anti-HIV Activity T8-24 h2/5 samples blocked HIV13/15 samples blocked HIVThe pellet-associated drug remains highly effective at blocking HIV infection ex vivo.[8]

Experimental Protocols & Methodologies

Protocol 1: Quantification of this compound in Cervicovaginal Lavage (CVL) Samples via HPLC

This protocol provides a general methodology for quantifying this compound in CVL samples, a critical step for understanding its pharmacokinetics.

1. Sample Preparation:

  • Collect CVL fluid from subjects.

  • Centrifuge the sample to separate the supernatant (CVL-s) from the cellular pellet (CVL-p).

  • Perform a liquid-liquid or solid-phase extraction on both fractions separately to isolate this compound from biological matrix components.

2. HPLC Analysis:

  • Column: Use a suitable C18 reverse-phase column.

  • Mobile Phase: Employ a gradient elution. A common system involves:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: An example gradient starts at 70% B for 5 minutes, followed by a linear gradient from 70% to 95% B over 10 minutes.[3]

  • Detection: Monitor UV absorbance at 297 nm.[3]

3. Quantification:

  • Generate a standard curve by preparing known concentrations of this compound (e.g., 0.007 to 10 µg/mL).[3][7]

  • Determine the concentration in the samples by linear regression analysis against the standard curve.

  • The lower limit of quantification (LLOQ) has been reported to be around 0.01 µg/mL in CVL-s and 0.09 µg/mL in CVL-p, reflecting the difference in matrix effects.[3][7]

Protocol 2: Ex Vivo HIV-1 Challenge Assay in Human Cervical Tissue Explants

This protocol assesses the efficacy of this compound in a physiologically relevant tissue model.

1. Tissue Preparation:

  • Obtain human cervical tissue from biopsies or hysterectomies from HIV-negative donors.

  • Dissect the tissue into smaller explants (e.g., 2-3 mm blocks).

  • Culture the explants at an air-liquid interface on a collagen raft or similar support structure.

2. Drug Treatment and Viral Challenge:

  • Treat the ectocervical explants with the this compound formulation (e.g., 0.1% gel) or a placebo control for a defined period (e.g., 1 hour) prior to viral exposure.[6]

  • Wash the tissue to remove excess compound, simulating physiological conditions.

  • Expose the tissue to a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1BaL).[6]

3. Monitoring Viral Replication:

  • Culture the explants for an extended period (e.g., 12-18 days).

  • Collect culture supernatants at regular intervals (e.g., every 3 days).

  • Quantify the level of viral replication in the supernatants by measuring the p24 antigen concentration using an ELISA assay.

4. Assessment of Dissemination (Optional):

  • Co-culture the tissue explants with activated peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., PM-1 cells) to assess the ability of migratory cells carrying the virus to infect secondary targets.[6]

Visualizations

UC781_MoA cluster_virus HIV-1 Lifecycle cluster_cell Host T-Cell HIV HIV Virion HostCell Host Cell Membrane HIV->HostCell 1. Binding & Fusion RNA Viral RNA RT Reverse Transcriptase (RT) RNA->RT 2. Reverse Transcription DNA Viral DNA Integration Integration into Host Genome DNA->Integration 3. Integration RT->DNA UC781 This compound (NNRTI) Block UC781->Block Block->RT Inhibits Preclinical_Workflow Formulation 1. Formulation Development (Gels, IVRs, Films) InVitro 2. In Vitro Assays Formulation->InVitro Potency Potency (EC50) vs. HIV Strains InVitro->Potency Toxicity Cellular Toxicity (MTT Assay) InVitro->Toxicity ExVivo 3. Ex Vivo Efficacy (Tissue Explant Models) InVitro->ExVivo InVivo 4. In Vivo Animal Models (Rabbit, Macaque) ExVivo->InVivo PK Pharmacokinetics (Tissue/Plasma Levels) InVivo->PK Safety Safety & Tolerability (Histology, Cytokines) InVivo->Safety Decision Go/No-Go for Clinical Trial InVivo->Decision Troubleshooting_Bioavailability Problem Observed Problem: Low Apparent Bioavailability in Aqueous Samples Cause1 Potential Cause 1: Poor Drug Release from Formulation Problem->Cause1 Cause2 Potential Cause 2: Hydrophobic Partitioning Problem->Cause2 Solution1a Investigative Action: Optimize Formulation (e.g., micronization, polymer choice) Cause1->Solution1a Solution1b Investigative Action: Perform In Vitro Release Assays Cause1->Solution1b Solution2 Investigative Action: Analyze Pellet & Supernatant Fractions Separately Cause2->Solution2

References

Technical Support Center: Enhancing the Experimental Stability of UC-781

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UC-781. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the reliability and reproducibility of your results.

FAQs and Troubleshooting Guide

This section addresses common challenges and questions related to the handling and use of this compound.

Question/Issue Answer/Solution
My this compound solution appears to be degrading over a short period. What could be the cause? This compound is susceptible to degradation in aqueous solutions, primarily through oxidation of its thioamide group and metal-catalyzed degradation.[1][2] To mitigate this, prepare solutions fresh whenever possible and use appropriate stabilizing agents.
What are the recommended storage conditions for this compound stock solutions? For short-term storage, aliquots of stock solutions in an appropriate solvent (e.g., DMSO) can be stored at -20°C. For long-term stability, especially in aqueous media, the addition of stabilizers is crucial. Solutions containing sulfobutylether-beta-cyclodextrin (SBE-β-CD), EDTA, and citric acid have shown significantly improved stability.[1][2]
I'm observing inconsistent results in my cell-based assays. Could this be related to this compound instability? Yes, inconsistent results can be a direct consequence of compound degradation. If this compound degrades, its effective concentration in your assay will decrease over time, leading to variability. It is crucial to use freshly prepared or properly stabilized solutions for all experiments.
Can I use standard buffers for my experiments with this compound? While standard buffers can be used, their composition can affect this compound stability. The presence of metal ions can accelerate degradation.[1][2] It is highly recommended to use deoxygenated buffers and to add a chelating agent like EDTA to sequester metal ions.
How can I minimize the oxidation of this compound in my experimental setup? The primary method to prevent oxidation is to remove dissolved oxygen from your solutions. This can be achieved by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[1][2]
Are there any known excipients that should be avoided when formulating this compound? Some antioxidants, such as sodium metabisulfite, glutathione, or ascorbic acid, have been shown to accelerate the degradation of this compound, possibly due to metal-catalyzed reactions.[1][2] It is advisable to avoid these in your formulations unless their compatibility has been specifically validated.

Data on this compound Stability with Stabilizing Agents

The following table summarizes the recovery of this compound under different storage conditions and with various stabilizing agents. This data highlights the significant improvement in stability when appropriate excipients are used.

Storage Condition Solvent/Excipients Duration This compound Recovery (%) Reference
50°C1% Tween 80 with 10mM EDTANot SpecifiedSubstantial Degradation[1][2]
50°C1% DMSO with 10mM EDTANot SpecifiedSubstantial Degradation[1][2]
Not SpecifiedStock solution with EDTA and citric acid12 weeks> 60%[1][2]
40°C10% SBE-β-CD with EDTA and citric acid12 weeks~ 95%[1][2]

Key Experimental Protocols

Preparation of Stabilized this compound Stock Solution

This protocol describes the preparation of a stabilized aqueous solution of this compound suitable for in vitro experiments.

Materials:

  • This compound powder

  • Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Citric acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Deoxygenation of Water: Before preparing the solution, deoxygenate the high-purity water by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Prepare the Stabilizing Buffer:

    • In the deoxygenated water, dissolve SBE-β-CD to a final concentration of 10% (w/v).

    • Add EDTA to a final concentration of 100-200 mM.

    • Add citric acid to a final concentration that ensures the desired pH of the final solution.

    • Stir the solution gently until all components are fully dissolved.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • Slowly add the this compound powder to the stabilizing buffer while stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Sterilization and Storage:

    • Sterilize the final solution by filtering through a 0.22 µm filter.

    • Store the stabilized this compound solution in airtight, light-protected containers at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

In Vitro Stability Assessment of this compound

This protocol outlines a general workflow for assessing the stability of this compound in a specific experimental buffer.

Materials:

  • Stabilized this compound stock solution

  • Experimental buffer (e.g., cell culture medium, phosphate-buffered saline)

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation:

    • Dilute the stabilized this compound stock solution into the experimental buffer to the final desired concentration.

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Place the samples in an incubator set to the experimental temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one sample from the incubator.

    • Immediately analyze the concentration of this compound in the sample using a validated analytical method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life of this compound in the specific experimental buffer.

Visualizing Key Processes

To further aid in understanding the experimental considerations for this compound, the following diagrams illustrate a general troubleshooting workflow and the mechanism of action of this compound.

Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results check_solution Check this compound Solution Preparation start->check_solution fresh_prep Was the solution freshly prepared? check_solution->fresh_prep stabilizers Were stabilizers (EDTA, Citric Acid) used? fresh_prep->stabilizers No check_storage Check Solution Storage fresh_prep->check_storage Yes deoxygenated Was the solvent deoxygenated? stabilizers->deoxygenated No prepare_new Prepare fresh solution with stabilizers and deoxygenated solvent stabilizers->prepare_new Yes deoxygenated->prepare_new No deoxygenated->check_storage Yes consistent_results Consistent Results Achieved prepare_new->consistent_results storage_temp Stored at appropriate temperature (-20°C or below)? check_storage->storage_temp light_protected Protected from light? storage_temp->light_protected Yes re_aliquot Re-aliquot and store properly storage_temp->re_aliquot No light_protected->re_aliquot No check_assay Review Assay Conditions light_protected->check_assay Yes re_aliquot->consistent_results buffer_comp Buffer composition compatible? (avoid certain antioxidants) check_assay->buffer_comp metal_ions Potential for metal ion contamination? buffer_comp->metal_ions Yes buffer_comp->consistent_results No optimize_buffer Optimize buffer (add EDTA, deoxygenate) metal_ions->optimize_buffer Yes metal_ions->consistent_results No optimize_buffer->consistent_results

Caption: Troubleshooting decision tree for addressing this compound instability.

Mechanism of Action: this compound Inhibition of HIV Reverse Transcriptase cluster_virus HIV Virion cluster_cell Host Cell hiv_rna Viral RNA Genome rt Reverse Transcriptase (RT) hiv_rna->rt Template viral_dna Viral DNA rt->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration uc781 This compound binding_pocket Non-Nucleoside Inhibitor Binding Pocket (NNIBP) uc781->binding_pocket Binds to binding_pocket->rt conformational_change Conformational Change in RT binding_pocket->conformational_change inhibition Inhibition of Reverse Transcription conformational_change->inhibition inhibition->rt

Caption: Signaling pathway of this compound's inhibitory action on HIV RT.

References

mitigating potential urogenital irritation from UC-781 gels in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UC-781 gels. The information provided is intended to help mitigate potential urogenital irritation observed during preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated as a gel for urogenital application?

A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a potential topical microbicide to prevent the sexual transmission of HIV-1. It is formulated as a gel to ensure adherence to the vaginal or rectal mucosa, providing a localized and sustained release of the active pharmaceutical ingredient at the potential site of viral entry.

Q2: What are the reported instances of urogenital irritation with this compound gels?

A2: Preclinical studies in pig-tailed macaques have shown that while both 0.1% and 1.0% this compound gel formulations were generally safe for vaginal application, the rectal application of the 1.0% formulation led to an increased expression of numerous cytokines, indicating a potential for mucosal irritation.[1] In vitro studies using excised human ectocervical tissues with a 0.1% this compound gel showed no significant toxicity or morphological changes.[1]

Q3: What are the key indicators of urogenital irritation in preclinical and clinical studies?

A3: Key indicators include:

  • Clinical Observations: Redness, swelling, itching, or other visible signs of inflammation.

  • Colposcopy: Direct visualization of the cervicovaginal or rectal mucosa to assess for any abnormalities.

  • Histopathology: Microscopic examination of tissue biopsies to identify cellular changes, such as epithelial disruption, leukocyte infiltration, congestion, and edema.

  • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in cervicovaginal or rectal lavage samples. Elevated levels of these cytokines can indicate an inflammatory response.

Troubleshooting Guide: Mitigating Urogenital Irritation

This guide provides a step-by-step approach to troubleshooting and mitigating urogenital irritation observed in studies involving this compound gels.

Problem: Observation of Mucosal Irritation (e.g., redness, inflammation) in Animal Models or Human Subjects.

1. Review this compound Concentration:

  • Initial Step: If using a higher concentration of this compound (e.g., 1.0%), consider reducing it to a lower, effective concentration (e.g., 0.1% or 0.25%).[1][2]

  • Rationale: Higher concentrations of active pharmaceutical ingredients can sometimes be associated with increased local irritation. Studies have shown that a 1.0% this compound gel caused a more pronounced cytokine response rectally compared to a 0.1% formulation.[1]

2. Evaluate Gel Formulation and Excipients:

  • Examine the Gel Base: The composition of the gel itself can contribute to irritation. Consider the following:

    • Hygroscopicity: Highly hygroscopic gels can draw water from the mucosal tissue, leading to dryness and irritation. Evaluate the water content and humectant properties of your formulation.

    • pH: Ensure the pH of the gel is compatible with the physiological pH of the application site (vaginal pH is typically acidic, while rectal pH is closer to neutral).

    • Osmolality: Hyperosmolar formulations can cause epithelial damage. Aim for an iso-osmolar formulation where possible.

  • Consider Alternative Gelling Agents: If using a standard carbopol-based gel, explore other biocompatible polymers that may have a lower irritation potential.

  • Particle Size of this compound: Studies have compared gels made with micronized and non-micronized this compound. While tissue concentrations were not significantly different, the physical properties of the particles could potentially influence mucosal interaction.[3]

3. Refine the Experimental Protocol:

  • Application Volume and Frequency: Reduce the volume of gel administered and/or the frequency of application to the minimum required to achieve the desired therapeutic effect.

  • Washout Periods: Ensure adequate washout periods between applications in repeat-dose studies to allow for any potential mucosal recovery.

4. Implement Comprehensive Monitoring:

  • Cytokine Profiling: Broaden the panel of cytokines analyzed to get a more complete picture of the inflammatory response. Key inflammatory markers to consider include IL-1α, IL-1β, IL-6, IL-8, MIP-1α, MIP-1β, MCP-1, and RANTES.

  • Histopathology: Conduct detailed histological analysis of tissue biopsies to assess the extent of any cellular damage or inflammation.

Quantitative Data Summary

Table 1: Summary of Preclinical Safety Findings for this compound Gels

Study Parameter0.1% this compound Gel1.0% this compound GelPlacebo Gel (HEC)Reference
Vaginal Application (Pig-tailed Macaques)
Systemic AbsorptionNot detectedNot detectedN/A[4]
Colposcopy FindingsNo adverse findingsNo adverse findingsNo adverse findings[1]
Cytokine ExpressionNo significant increaseNo significant increaseNo significant increase[1]
Vaginal MicrofloraNo significant impactNo significant impactNo significant impact[1]
Rectal Application (Pig-tailed Macaques)
Systemic AbsorptionNot detectedNot detectedN/A[4]
Cytokine ExpressionNo significant increaseIncreased expression of numerous cytokinesNo significant increase[1]
In Vitro (Human Ectocervical Tissue)
Tissue Viability (MTT Assay)No significant difference vs. controlN/AN/A[1]
Morphological ChangesNo gross changesN/AN/A[1]

Detailed Experimental Protocols

Protocol 1: Assessment of Urogenital Irritation in the Pig-tailed Macaque Model
  • Model: Sexually mature, female pig-tailed macaques (Macaca nemestrina).

  • Groups:

    • Test Group 1: 0.1% this compound Gel

    • Test Group 2: 1.0% this compound Gel

    • Control Group: Placebo Gel (e.g., Hydroxyethylcellulose - HEC)

  • Procedure:

    • Baseline Assessment: Collect cervicovaginal lavage (CVL) and rectal lavage samples for baseline cytokine analysis. Perform a baseline colposcopic examination of the vaginal and rectal mucosa.

    • Gel Application: Administer a defined volume (e.g., 2.5 ml) of the assigned gel formulation intravaginally or intrarectally daily for a specified period (e.g., 4 consecutive days).[1]

    • Post-application Monitoring:

      • Colposcopy: Perform colposcopic examinations at specified time points post-application to visually assess for any signs of irritation.

      • Lavage Collection: Collect CVL and rectal lavage samples at various time points (e.g., 6 hours post-final application) for cytokine analysis.

      • Cytokine Analysis: Analyze lavage samples for a panel of pro-inflammatory cytokines using a multiplex immunoassay.

      • Histopathology (optional): Collect tissue biopsies for histological examination to assess for cellular changes.

Protocol 2: In Vitro Toxicity Evaluation using Human Cervical Explant Culture
  • Model: Excised human ectocervical tissues obtained from hysterectomy procedures.

  • Procedure:

    • Tissue Preparation: Process the cervical tissue to create explants of a standardized size.

    • Exposure: Expose the tissue explants to the this compound gel formulation (e.g., 0.1%) or a media control for a defined period (e.g., 2 and 24 hours).[1]

    • Viability Assay (MTT Assay):

      • Following exposure, incubate the tissues with MTT solution.

      • Measure the absorbance of the resulting formazan product to quantify cell viability.

    • Histological Evaluation:

      • Fix, embed, and section the tissue explants pre- and post-exposure.

      • Stain the sections (e.g., with Hematoxylin and Eosin) and examine for any morphological changes.

Visualizations

Irritation_Signaling_Pathway UC781 This compound Gel (or excipients) EpithelialCells Urogenital Epithelial Cells UC781->EpithelialCells Contact TLR Toll-like Receptors (TLRs) EpithelialCells->TLR Stress/Damage Signal NFkB_Activation NF-κB Activation TLR->NFkB_Activation MAPK_Activation MAPK Pathway Activation TLR->MAPK_Activation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->ProInflammatory_Genes MAPK_Activation->ProInflammatory_Genes Cytokines Release of Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) ProInflammatory_Genes->Cytokines Inflammation Inflammatory Response (Irritation, Redness, Swelling) Cytokines->Inflammation

Caption: Potential signaling pathway for this compound gel-induced urogenital irritation.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Formulation This compound Gel Formulation (Varying concentrations/excipients) InVitro In Vitro Toxicity (Cervical Explants, MTT Assay) Formulation->InVitro AnimalModel In Vivo Irritation (Macaque/Rabbit Model) Formulation->AnimalModel Colposcopy Colposcopy AnimalModel->Colposcopy Lavage Cervicovaginal/Rectal Lavage AnimalModel->Lavage Histopathology Histopathology AnimalModel->Histopathology CytokineAnalysis Cytokine Analysis Lavage->CytokineAnalysis Phase1 Phase 1 Clinical Trial CytokineAnalysis->Phase1 Inform Go/No-Go Histopathology->Phase1 Inform Go/No-Go ClinicalSigns Monitoring Clinical Signs (Redness, Itching, etc.) Phase1->ClinicalSigns ParticipantReporting Participant-Reported Outcomes Phase1->ParticipantReporting

Caption: Experimental workflow for assessing urogenital irritation of this compound gels.

Logical_Relationships cluster_inputs Input Variables cluster_outcomes Potential Outcomes Concentration This compound Concentration Irritation Urogenital Irritation Concentration->Irritation Higher conc. may increase irritation Efficacy Antiviral Efficacy Concentration->Efficacy Higher conc. may increase efficacy Excipients Gel Excipients (Polymer, pH, Osmolality) Excipients->Irritation Suboptimal excipients can cause irritation Adherence User Adherence Excipients->Adherence Affects feel and acceptability Application Application Regimen (Volume, Frequency) Application->Irritation Higher frequency/volume may increase irritation Irritation->Adherence Irritation reduces adherence

Caption: Logical relationships in mitigating this compound gel-induced irritation.

References

Technical Support Center: Enhancing In Vitro Diffusion of UC-781 from Gel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in vitro diffusion of UC-781 from various gel formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the in vitro diffusion of this compound from a gel formulation?

A1: The in vitro diffusion of this compound is a multi-faceted process influenced by several critical factors related to the drug substance, the gel formulation, and the experimental conditions. Key factors include:

  • Physicochemical Properties of this compound: this compound is a highly hydrophobic compound, which can limit its release from aqueous gel formulations.[1] Its solubility in the gel matrix and the receptor medium is a primary rate-limiting step.

  • Gel Composition and Rheology: The type and concentration of the gelling agent (e.g., Carbopol, HPMC) determine the viscosity and structure of the gel matrix.[2] Gels with lower viscosity ("spreading gels") may exhibit different release profiles compared to higher viscosity "bolus gels".[2]

  • Formulation pH: The pH of the gel can influence the ionization state of this compound and the swelling properties of pH-sensitive polymers like Carbopol, thereby affecting the diffusion rate.[2]

  • Drug Concentration: Interestingly, studies have shown that increasing the concentration of this compound in the gel does not always lead to a proportional increase in the drug release rate.[2] This could be due to the drug's limited solubility and potential for aggregation within the gel matrix.

  • Particle Size of this compound: Micronization of this compound has been shown to enhance in vitro release rates from gel formulations.[3] Smaller particle sizes increase the surface area available for dissolution.

  • Presence of Excipients: Other ingredients in the formulation, such as penetration enhancers, solubilizers (e.g., cyclodextrins, surfactants), and antioxidants, can significantly impact this compound's stability and diffusion.[4][5]

Q2: What is the standard in vitro method for assessing the diffusion of this compound from a gel formulation?

A2: The most common and well-established in vitro method for evaluating drug release from semi-solid dosage forms like gels is the Franz diffusion cell assay .[6][7][8] This system consists of a donor chamber where the gel is applied, a synthetic or biological membrane, and a receptor chamber containing a fluid that is continuously stirred and maintained at a physiological temperature.[6][7]

Q3: How can I improve the solubility and dissolution of this compound in my gel formulation?

A3: Given this compound's poor aqueous solubility, several strategies can be employed to enhance its dissolution within the gel and subsequent release:

  • Solid Dispersions: Preparing solid dispersions of this compound with carriers like PEG 6000 and Gelucire 44/14 has been shown to considerably improve its dissolution rate.[9]

  • Complexation: The use of complexing agents like cyclodextrins (e.g., HP-β-CD or M-β-CD) can significantly increase the solubility of this compound.[4]

  • Micronization: Reducing the particle size of the this compound active pharmaceutical ingredient (API) increases its surface area, leading to faster dissolution.[3]

  • Inclusion of Co-solvents or Surfactants: Incorporating pharmaceutically acceptable co-solvents or non-ionic surfactants in the gel formulation can help to solubilize the hydrophobic this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no detectable this compound in the receptor fluid. 1. Low this compound solubility in the receptor medium: this compound is highly hydrophobic and may not readily partition into a purely aqueous receptor fluid. 2. Insufficient analytical sensitivity: The concentration of this compound in the collected samples may be below the limit of quantification (LOQ) of your analytical method. 3. Drug binding to the membrane: this compound may adsorb to the synthetic membrane, preventing it from reaching the receptor chamber.1. Modify the receptor medium: Add a solubilizing agent like polyethylene glycol 400 (PEG 400) (e.g., 20% v/v), cyclodextrins, or a non-ionic surfactant to the receptor fluid to ensure sink conditions.[6] 2. Optimize the analytical method: Use a highly sensitive analytical technique such as HPLC with UV or mass spectrometry detection.[1][2] Ensure your standard curve covers the expected low concentrations. 3. Saturate the membrane: Before starting the experiment, pre-soak the membrane in a solution of this compound to saturate any non-specific binding sites.
High variability in release data between replicate Franz cells. 1. Inconsistent gel application: Uneven amount or thickness of the gel applied to the donor chamber. 2. Air bubbles under the membrane: Entrapped air bubbles can create a barrier to diffusion.[8] 3. Inconsistent stirring or temperature: Variations in the magnetic stirrer speed or temperature of the receptor fluid can affect the diffusion rate.[6][8]1. Standardize gel application: Use a positive displacement pipette or a syringe to apply a precise and consistent amount of gel. Ensure a uniform, flat surface. 2. Careful cell assembly: When mounting the membrane, ensure no air bubbles are trapped between the membrane and the receptor fluid.[8] 3. Calibrate equipment: Ensure all magnetic stirrers are set to the same speed and the water bath maintains a consistent temperature across all cells.[6][8]
Initial burst release followed by a plateau. 1. Drug accumulation at the gel surface: A portion of the drug may be readily available at the surface of the gel. 2. Rapid release of un-entrapped drug: If this compound is not uniformly dispersed or fully entrapped within the polymer matrix, the free drug will diffuse out quickly. 3. Gel dehydration: The gel may dry out over time, hindering further drug release.1. This may be an inherent property of the formulation: Analyze the initial time points more frequently to accurately characterize the burst release phase. 2. Improve formulation homogeneity: Ensure proper mixing and homogenization during gel preparation to achieve a uniform dispersion of this compound. 3. Seal the donor compartment: Cover the donor compartment with parafilm or another suitable covering to prevent evaporation and dehydration of the gel.
Decreased this compound release over time in stability studies. Physical or chemical instability of the formulation: The physical state of the carrier or the drug may change over time, leading to decreased dissolution.[10] For example, recrystallization of this compound within the gel can occur.Conduct stability studies: Analyze the physicochemical properties of the gel and the solid state of this compound (e.g., using DSC and X-ray powder diffraction) over time to identify any changes.[4][10] Consider incorporating stabilizing excipients.[5]

Experimental Protocols

Protocol: In Vitro Release of this compound from Gel Formulations using Franz Diffusion Cells

This protocol describes a general procedure for assessing the in vitro release of this compound from a gel formulation using vertical Franz diffusion cells.

1. Materials and Equipment:

  • Vertical Franz diffusion cells (with known receptor volume and diffusion area)[7]

  • Synthetic membrane (e.g., Polydimethylsiloxane (PDMS), dialysis membrane 6-8 kDa)[6][7]

  • Receptor medium (e.g., PBS pH 7.4 containing 20% v/v PEG 400)[6]

  • Multi-station magnetic stirrer with a water jacket for temperature control[7]

  • Magnetic stir bars

  • Positive displacement pipette or syringe for gel application

  • HPLC with UV or MS detector for this compound quantification[1][2]

2. Experimental Setup:

  • Prepare the Receptor Medium: Prepare the chosen receptor medium and degas it to prevent the formation of air bubbles.

  • Set up Franz Cells:

    • Place a small magnetic stir bar in the receptor chamber of each Franz cell.

    • Fill the receptor chamber with the degassed receptor medium, ensuring there are no air bubbles.

    • Set the water jacket temperature to 37 ± 0.5 °C.[6]

    • Set the stirring speed to a consistent rate (e.g., 200 rpm).[6]

  • Membrane Preparation:

    • Cut the synthetic membrane to the appropriate size.

    • Pre-soak the membrane in the receptor medium for at least 30 minutes before use.

  • Mount the Membrane:

    • Carefully place the pre-soaked membrane onto the receptor chamber, ensuring no air bubbles are trapped underneath.

    • Secure the donor chamber on top of the receptor chamber using a clamp.

3. Procedure:

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.

  • Gel Application: Accurately apply a known quantity (e.g., 1 mL) of the this compound gel formulation onto the membrane in the donor chamber.[6]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling arm.[6]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.[6]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.[1]

4. Data Analysis:

  • Calculate the cumulative amount of this compound released per unit area (e.g., in µg/cm²) at each time point, correcting for the drug removed during previous sampling.

  • Plot the cumulative amount of this compound released per unit area versus time.

Quantitative Data Summary

Table 1: Composition of Example this compound Gel Formulations [2]

ComponentSpreading Gel (SG5.2)Intermediate Spreading Gel (ISG5.2)Bolus Gel (BG5.2)Spreading Gel (SG4.5)Bolus Gel (BG4.5)
This compound (%) 0.10.10.10.250.25
Hydroxymethylcellulose (%) 2.02.02.02.02.0
Carbopol 974P (%) 0.50.751.00.51.0
Glycerin (%) 10.010.010.010.010.0
Methylparaben (%) 0.20.20.20.20.2
Propylparaben (%) 0.020.020.020.020.02
Sodium Chloride (%) 0.90.90.90.90.9
pH 5.25.25.24.54.5

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Franz Cell Setup cluster_exp Experiment & Analysis cluster_data Data Processing prep_media Prepare & Degas Receptor Medium assemble_cell Assemble Franz Cell (Receptor + Membrane + Donor) prep_media->assemble_cell prep_gel Prepare this compound Gel Formulation apply_gel Apply Gel to Donor Chamber prep_gel->apply_gel prep_membrane Prepare & Pre-soak Synthetic Membrane prep_membrane->assemble_cell equilibrate Equilibrate System (37°C, Stirring) assemble_cell->equilibrate equilibrate->apply_gel sample Collect Samples at Time Intervals apply_gel->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate Cumulative Release analyze->calculate plot Plot Release Profile calculate->plot

Caption: Workflow for in vitro this compound release studies using Franz diffusion cells.

logical_relationships cluster_formulation Formulation Factors cluster_experimental Experimental Conditions uc781_props This compound Properties (Hydrophobicity, Particle Size) diffusion This compound Diffusion Rate uc781_props->diffusion gel_matrix Gel Matrix (Polymer, Viscosity) gel_matrix->diffusion excipients Excipients (Solubilizers, pH) excipients->diffusion receptor_medium Receptor Medium (Composition, Sink) receptor_medium->diffusion membrane Membrane (Type, Binding) membrane->diffusion temp_stir Temperature & Stirring temp_stir->diffusion

Caption: Key factors influencing the in vitro diffusion of this compound from gel formulations.

References

Technical Support Center: Refining Protocols for Long-Term HIV-1 Inhibition Studies with UC-781

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UC-781 in long-term HIV-1 inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against HIV-1?

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1][2] this compound binds to a hydrophobic pocket near the active site of the RT, inducing a conformational change that disrupts its enzymatic activity.[2]

Q2: What are the key advantages of using this compound in long-term inhibition studies?

This compound exhibits several properties that make it a valuable tool for long-term studies:

  • Potent Antiviral Activity: It inhibits HIV-1 replication at nanomolar concentrations.

  • Retrovirucidal Activity: this compound can directly inactivate HIV-1 virions upon short exposure, a property not shared by all NNRTIs.[1]

  • Persistent Inhibition: Pre-incubation of uninfected cells with this compound can render them refractory to subsequent HIV-1 infection for several days, even after the drug is removed from the extracellular environment.[1]

Q3: How should this compound be prepared and stored for cell culture experiments?

For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to note that the stability of this compound in cell culture media can be influenced by components like cysteine and ferric ammonium citrate.[3][4] Therefore, it is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What are the expected IC50 values for this compound against different HIV-1 strains?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 strain, the cell type used in the assay, and the specific experimental conditions. Below is a summary of representative IC50 values.

HIV-1 StrainCell LineIC50 (µM)Reference
HIV-1 IIIBcMAGI~0.01[5]
HIV-1 clade B primary isolate #9469cMAGI~0.01[5]
HIV-1 RT-SHIVmne-Similar to HIV-1[6]
HIV-1 (AZT-resistant strain)PBMCsNot specified for this compound[7]
Clinical IsolatePBMCsNot specified for this compound[7]

Troubleshooting Guides

Problem 1: High variability in p24 antigen assay results.

  • Possible Cause: Inconsistent sample preparation or assay execution.

  • Troubleshooting Steps:

    • Sample Clarity: Ensure that tissue culture supernatants are clarified by centrifugation to remove cells and debris before analysis.[8]

    • Reagent Temperature: Allow all kit components and samples to reach room temperature before use for consistent results.[8]

    • Washing Procedure: Adhere strictly to the washing steps outlined in the p24 ELISA kit protocol to minimize background signal. Inadequate washing can lead to high background and variability.[8][9]

    • Standard Curve: Prepare a fresh standard curve for each assay plate to ensure accurate quantification. Check that the absorbance values of the standards are within the acceptable range specified by the kit manufacturer.[8]

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate volume transfers, especially for serial dilutions of standards and samples.

Problem 2: Loss of this compound efficacy over a long-term culture period.

  • Possible Cause 1: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Frequent Media Changes: Increase the frequency of media changes with fresh this compound to maintain an effective inhibitory concentration.

    • Stability Check: If possible, perform analytical measurements (e.g., HPLC) to determine the concentration of this compound in the culture supernatant over time.

  • Possible Cause 2: Emergence of drug-resistant HIV-1 variants.

  • Troubleshooting Steps:

    • Genotypic Analysis: Sequence the reverse transcriptase gene of the viral population from the long-term culture to identify known NNRTI resistance mutations. Common mutations conferring resistance to first-generation NNRTIs include K103N, Y181C, and G190A.[10][11]

    • Phenotypic Analysis: Perform a phenotypic drug susceptibility assay to determine the IC50 of this compound against the viral population that has emerged from the long-term culture and compare it to the IC50 against the original viral stock.[12]

    • Dose Escalation: If resistance is suspected, a dose-escalation strategy during the in vitro selection process can be employed to characterize the resistance profile.[12]

Problem 3: Observed cytotoxicity in cell cultures treated with this compound.

  • Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Steps:

    • Dose-Response Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line being used.

    • Therapeutic Index Calculation: Calculate the therapeutic index (TI = CC50 / IC50) to ensure that the concentrations of this compound used for inhibition studies are well below the cytotoxic range.

  • Possible Cause 2: Solvent (e.g., DMSO) toxicity.

  • Troubleshooting Steps:

    • Solvent Control: Include a vehicle control in all experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the drug.

    • Minimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%).

Experimental Protocols

1. HIV-1 p24 Antigen Capture ELISA for Quantifying Viral Replication

This protocol outlines the general steps for quantifying HIV-1 p24 antigen in culture supernatants, a common method for monitoring viral replication.

  • Materials:

    • HIV-1 p24 Antigen ELISA kit (commercially available)

    • Culture supernatants from HIV-1 infected cells

    • Microplate reader capable of measuring absorbance at 450 nm

    • Calibrated pipettes and sterile, disposable tips

    • Wash buffer, Disruption buffer, and Stop solution (typically provided in the kit)

  • Procedure:

    • Sample Preparation: Collect culture supernatants at desired time points. Centrifuge the samples to pellet any cells or debris.[8] Samples can be stored at -80°C for later analysis. Avoid multiple freeze-thaw cycles.[8]

    • Assay Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and other reagents as instructed in the kit manual.

    • Plate Coating: The microplate wells are typically pre-coated with a monoclonal antibody against HIV-1 p24.

    • Sample and Standard Addition:

      • Add Disruption Buffer to each well to be used.[8]

      • Add diluted p24 standards and prepared test samples to the designated wells in duplicate.[8] Include negative controls (complete tissue culture media).[8]

    • Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).[9]

    • Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.[8][9] This step is critical to reduce background noise.

    • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.[9]

    • Washing: Repeat the washing step.

    • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature.[9] A blue color will develop.

    • Stopping the Reaction: Add the stop solution to each well.[8] The color will change to yellow.

    • Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader within 20-30 minutes of adding the stop solution.[8][9]

    • Data Analysis: Calculate the mean absorbance for each standard and sample. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the p24 concentration in the test samples.

2. In Vitro Selection of this compound Resistant HIV-1

This protocol describes a method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of the inhibitor.

  • Materials:

    • HIV-1 permissive cell line (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs)

    • Wild-type HIV-1 stock

    • This compound

    • Complete cell culture medium

    • HIV-1 p24 Antigen ELISA kit

  • Procedure:

    • Initial Infection: Infect the target cells with the wild-type HIV-1 stock at a specific multiplicity of infection (MOI).

    • Drug Addition: After infection, culture the cells in the presence of a starting concentration of this compound. This concentration is typically at or slightly above the IC50 for the wild-type virus.

    • Monitoring Viral Replication: Monitor viral replication by regularly measuring the p24 antigen concentration in the culture supernatant.

    • Passage of Virus: When viral replication is consistently detected (i.e., a breakthrough of virus growth), harvest the cell-free supernatant containing the virus.

    • Dose Escalation: Use the harvested virus to infect fresh, uninfected cells. In this new culture, increase the concentration of this compound (e.g., 2 to 5-fold).

    • Serial Passaging: Repeat steps 3-5 for multiple passages, gradually increasing the concentration of this compound as the virus adapts and becomes more resistant.

    • Characterization of Resistant Virus: Once a viral population capable of replicating at significantly higher concentrations of this compound is established, characterize the virus:

      • Phenotypic Analysis: Determine the IC50 of this compound for the selected virus and compare it to the wild-type virus.

      • Genotypic Analysis: Isolate viral RNA from the culture supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations associated with resistance.

Visualizations

HIV_Lifecycle_and_UC781_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Uncoating Uncoating Reverse_Transcriptase Reverse Transcriptase Reverse_Transcription Reverse Transcription Reverse_Transcriptase->Reverse_Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding UC781 This compound UC781->Reverse_Transcription Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Resistance_Pathway cluster_selection Selective Pressure cluster_mutations Genetic Changes in Reverse Transcriptase cluster_outcome Phenotypic Outcome UC781_Exposure Continuous this compound Exposure Wild_Type Wild-Type HIV-1 RT UC781_Exposure->Wild_Type Selects for Initial_Mutation Initial Mutation (e.g., K103N) Wild_Type->Initial_Mutation Leads to Secondary_Mutations Secondary Mutations (e.g., Y181C, G190A) Initial_Mutation->Secondary_Mutations Can lead to further Reduced_Susceptibility Reduced Susceptibility to this compound Secondary_Mutations->Reduced_Susceptibility Results in Viral_Breakthrough Viral Breakthrough Reduced_Susceptibility->Viral_Breakthrough

Caption: Emergence of this compound resistance in HIV-1.

Troubleshooting_Workflow Start Problem: Loss of this compound Efficacy Check_Degradation Hypothesis 1: This compound Degradation Start->Check_Degradation Check_Resistance Hypothesis 2: Drug Resistance Start->Check_Resistance Increase_Media_Change Action: Increase Media Changes Check_Degradation->Increase_Media_Change Perform_Sequencing Action: Genotypic Analysis (RT Sequencing) Check_Resistance->Perform_Sequencing Perform_Phenotyping Action: Phenotypic Assay (IC50) Check_Resistance->Perform_Phenotyping Efficacy_Restored Outcome: Efficacy Restored? Increase_Media_Change->Efficacy_Restored Resistance_Confirmed Outcome: Resistance Confirmed? Perform_Sequencing->Resistance_Confirmed Perform_Phenotyping->Resistance_Confirmed

Caption: Troubleshooting workflow for loss of this compound efficacy.

References

Validation & Comparative

comparing UC-781 efficacy with other non-nucleoside reverse transcriptase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of UC-781 and Other Non-Nucleoside Reverse Transcriptase Inhibitors

This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound with other established NNRTIs. The focus is on antiviral efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. This compound is a thiocarboxanilide NNRTI that has demonstrated high potency against HIV-1 and is noted for its unique properties as a potential topical microbicide to prevent sexual transmission of the virus.[1][2]

Comparative Efficacy Data

The antiviral efficacy of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), representing the drug concentration required to inhibit viral replication or enzyme activity by 50%. The following table summarizes the comparative efficacy of this compound against wild-type (wt) HIV-1 and common NNRTI-resistant strains, alongside other prominent NNRTIs like Nevirapine and Efavirenz.

Lower IC50/EC50 values indicate higher potency. Data shows that while this compound is exceptionally potent against wild-type HIV-1, its efficacy is reduced against resistant strains, a common characteristic of NNRTIs.[2] However, even at reduced levels, it can inhibit resistant viruses at low nontoxic concentrations.[3] Studies have shown this compound to be 10- to 100-fold less effective against NNRTI-resistant HIV-1 compared to wild-type virus.[2][4] The order of microbicidal activity for this compound against various strains has been observed as: wt ≥ Nevirapine-resistant (NVPR) > this compound-resistant (UCR) > Efavirenz-resistant (EFVR).[2]

NNRTI Virus Strain Cell Type Assay Type Efficacy (EC50/IC50)
This compound HIV-1 (Wild-Type)PM-1 T cellsAntiviral Assay0.4 nM [5]
This compound HIV-1 (Wild-Type)Lymphoid TissueAntiviral Assay~100 nM [5]
This compound HIV-1 (Nevirapine-Resistant, Y181C)-Microbicidal AssayReduced efficacy[2]
This compound HIV-1 (Efavirenz-Resistant, L100I+K103N)-Microbicidal AssayReduced efficacy[2][4]
Efavirenz HIV-1 (Wild-Type)-Antiviral Assay0.51 ng/mL (~1.6 nM) [6]
Doravirine HIV-1 (Wild-Type)-Clinical TrialsNoninferior to Efavirenz and Darunavir/ritonavir[7]
Rilpivirine HIV-1 (Wild-Type)-Clinical TrialsVirologic failure more common with high baseline viral loads compared to Efavirenz[7]
Nevirapine HIV-1 (Wild-Type)--Generally less potent than newer NNRTIs, higher potential for adverse effects[7]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

NNRTIs are a class of antiretroviral drugs that bind directly to a non-essential site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket.[8][9] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step for viral replication.[10] This mechanism is distinct from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand.[8]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral dsDNA RT->ViralDNA Reverse Transcription BlockedRT Inactive RT-NNRTI Complex Integration Integration into Host Genome ViralDNA->Integration NNRTI NNRTI (e.g., this compound) NNRTI->RT Allosteric Binding BlockedRT->Integration BLOCKED

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of antiviral compounds. Below are representative protocols for key assays used to determine NNRTI efficacy.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Objective: To quantify the 50% inhibitory concentration (IC50) of an NNRTI against HIV-1 RT.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, KCl, MgCl2).

    • Prepare a template-primer solution, such as poly(A)•oligo(dT).

    • Prepare a solution of deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., biotin- or digoxigenin-labeled dUTP).

    • Reconstitute purified recombinant HIV-1 RT enzyme to a working concentration.

    • Prepare serial dilutions of the test NNRTI (e.g., this compound) and reference inhibitors.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, template-primer, and dNTP mix to each well.

    • Add the serially diluted NNRTI or control vehicle to the appropriate wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.

  • Detection:

    • Stop the reaction.

    • Transfer the contents to an ELISA plate coated with a molecule that binds the template (e.g., streptavidin if biotin-dUTP was used).

    • Detect the incorporated labeled dNTP using an antibody conjugate (e.g., anti-digoxigenin-peroxidase).

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting percent inhibition versus drug concentration and fitting the data to a dose-response curve.

RT_Assay_Workflow start Start: Prepare Reagents plate_prep Add Buffer, Template/Primer, and dNTPs to 96-well plate start->plate_prep add_drug Add Serial Dilutions of NNRTI plate_prep->add_drug add_enzyme Initiate Reaction: Add HIV-1 RT Enzyme add_drug->add_enzyme incubation Incubate at 37°C (1-2 hours) add_enzyme->incubation detection Stop Reaction & Transfer to ELISA Plate for Colorimetric Detection incubation->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a cell-free HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Antiviral Activity Assay (TZM-bl Reporter Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection and replication in a cellular context.[11]

Objective: To determine the 50% effective concentration (EC50) of an NNRTI in preventing HIV-1 infection of target cells.

Methodology:

  • Cell Culture:

    • Culture TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes.[11]

  • Assay Setup:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test NNRTI (e.g., this compound) in culture medium.

    • Remove the culture medium from the cells and add the diluted NNRTI.

  • Viral Infection:

    • Add a predetermined amount of HIV-1 virus stock to each well (except for cell-only controls). The amount should yield a high signal-to-background ratio in the reporter assay.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator to allow for viral entry, reverse transcription, integration, and reporter gene expression.[12]

  • Lysis and Luminescence Reading:

    • Remove the supernatant from the wells.

    • Lyse the cells by adding a luciferase assay reagent (e.g., Britelite).

    • Transfer the lysate to an opaque 96-well plate and measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each drug concentration compared to the virus-only control wells.

    • Determine the EC50 value by plotting percent inhibition against drug concentration and fitting to a sigmoidal dose-response curve. A cytotoxicity assay should be run in parallel to ensure that the observed antiviral effect is not due to cell death.

References

UC-781: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor with Broad-Spectrum Activity Against Diverse HIV-1 Clades

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 demonstrates its potent, broad-spectrum activity against a wide variety of Human Immunodeficiency Virus Type 1 (HIV-1) clades. This comparison guide provides an objective overview of this compound's performance against other established NNRTIs, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a thiocarboxanilide NNRTI, distinguishes itself through its tight-binding inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] Experimental evidence confirms its high potency at low nanomolar concentrations against laboratory strains, clinical isolates, and a diverse panel of HIV-1 subtypes, including A, B, C, D, E, F, G, N, and O. This broad-spectrum activity suggests its potential as a versatile antiretroviral candidate, including for use in microbicides to prevent sexual transmission of HIV-1.

Comparative Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against a comprehensive panel of HIV-1 isolates. The following tables summarize the 50% effective concentration (EC50) values of this compound in comparison to other widely used NNRTIs, nevirapine and efavirenz. It is important to note that direct comparisons can be influenced by the specific assay, cell type, and virus strain used. The data presented is a compilation from multiple studies to provide a broad comparative perspective.

Table 1: Comparative EC50 of NNRTIs Against a Panel of HIV-1 Group M Subtypes

HIV-1 SubtypeVirus StrainThis compound EC50 (µM)Nevirapine EC50 (nM)Efavirenz EC50 (nM)
A92UG0370.00414 - 302 (general)[2]1.7 - 25 (general)[3]
BBaL0.00514 - 302 (general)[2]1.7 - 25 (general)[3]
C92BR0300.00814 - 302 (general)[2]1.7 - 25 (general)[3]
D92UG0210.00814 - 302 (general)[2]1.7 - 25 (general)[3]
E (CRF01_AE)90CF4020.00914 - 302 (general)[2]1.7 - 25 (general)[3]
F93BR0200.00314 - 302 (general)[2]1.7 - 25 (general)[3]
G92NG0830.00414 - 302 (general)[2]1.7 - 25 (general)[3]
NYBF300.026N/AN/A
OMVP51800.480N/AN/A

Data for this compound EC50 values were obtained from single-cycle infectivity assays. General EC50 ranges for Nevirapine and Efavirenz are provided as specific clade data was not available in the same comparative context.

Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Strains

Resistant StrainResistance-Associated Mutation(s)This compound EC50 (µM)Fold Change vs. Wild-Type
UC781-Resistant (UCR)V106A, F227L, M230L2.79465
Efavirenz-Resistant (EFVR)A98G, K103N, V108I, P225H7.951325
Nevirapine-Resistant (NVPR)Y181C0.0427

Fold change is calculated relative to the EC50 against the wild-type HIV-1 NL4-3 strain (EC50 = 0.006 µM).

Mechanism of Action

NNRTIs, including this compound, are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_substrates Substrates RT_active_site Catalytic Site DNA_synthesis Viral DNA Synthesis RT_active_site->DNA_synthesis catalyzes NNRTI_pocket NNRTI Binding Pocket (Allosteric Site) Inhibition Inhibition NNRTI_pocket->Inhibition dNTPs dNTPs dNTPs->RT_active_site binds to viral_RNA Viral RNA viral_RNA->RT_active_site binds to UC781 This compound (NNRTI) UC781->NNRTI_pocket binds to Inhibition->RT_active_site causes conformational change TZM_bl_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells add_drug Add serial dilutions of test compound seed_cells->add_drug add_virus Add HIV-1 virus add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate add_substrate Add luciferase substrate incubate->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50 end End calculate_ec50->end RTI_Classification cluster_NRTIs Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) cluster_NNRTIs Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) RTIs Reverse Transcriptase Inhibitors (RTIs) cluster_NRTIs cluster_NRTIs RTIs->cluster_NRTIs cluster_NNRTIs cluster_NNRTIs RTIs->cluster_NNRTIs NRTI_mechanism Mechanism: Competitive Inhibition NRTI_action Action: Chain Termination NNRTI_mechanism Mechanism: Non-competitive (Allosteric) Inhibition NNRTI_action Action: Conformational Change of Enzyme UC781 This compound

References

A Comparative Analysis of UC-781 and Other Topical Microbicide Candidates for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the topical microbicide candidate UC-781 with other notable alternatives in the field of HIV prevention. The analysis is supported by experimental data from in vitro, ex vivo, and in vivo studies, with a focus on quantitative performance metrics and detailed experimental methodologies.

Introduction to Topical Microbicides

Topical microbicides are products applied to the vagina or rectum to prevent the sexual transmission of HIV and other sexually transmitted infections.[1] They represent a critical female-controlled HIV prevention strategy.[2] The landscape of topical microbicides is diverse, encompassing a range of compounds with different mechanisms of action. These include non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound and dapivirine, nucleotide reverse transcriptase inhibitors (NtRTIs) such as tenofovir, and entry inhibitors, which are often polyanionic polymers like PRO 2000 and Carraguard.[2][3]

This compound is a potent NNRTI that has demonstrated significant promise in preclinical studies.[4][5] This guide will compare its performance against other key microbicide candidates that have undergone significant preclinical and clinical evaluation.

Comparative Efficacy of Topical Microbicides

The following table summarizes the in vitro and in vivo efficacy of this compound and other selected topical microbicide candidates against HIV-1. The data is compiled from various studies to provide a comparative overview.

Microbicide Candidate Mechanism of Action In Vitro Efficacy (EC50/IC50) In Vivo Efficacy (Animal Model) Clinical Trial Efficacy (Human)
This compound Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Mean EC50 of 0.008 µM against 20 different HIV-1 strains.[6]Showed protection in macaque models.[4]Not advanced to large-scale efficacy trials.
Dapivirine (TMC120) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)EC50 values in the low nanomolar range.Demonstrated protection in macaque studies.Dapivirine vaginal ring showed a significant reduction in HIV incidence (around 30-35%).[7][8]
Tenofovir Nucleotide Reverse Transcriptase Inhibitor (NtRTI)EC50 values in the low micromolar range.1% tenofovir gel protected macaques from rectal SIV challenge.[9]1% tenofovir gel reduced HIV-1 infection by 39% in the CAPRISA 004 trial.[10]
PRO 2000 Anionic Polymer (Entry Inhibitor)Potent activity against HIV in vitro.[6]Afforded protection in a simian model for vaginal HIV infection.[11]Did not show a significant protective effect in large-scale clinical trials.[6][12]
Carraguard (Carrageenan) Anionic Polymer (Entry Inhibitor)EC50 values can vary, with some studies showing values around 0.3-1.4 µg/ml against influenza and SARS-CoV-2.[13] Antiviral activity against HIV is also noted.[14]Prevented vaginal transmission of RT-SHIV in macaques when applied 30 minutes prior to challenge.[15][16]Did not show efficacy in preventing vaginal transmission of HIV in a large clinical trial.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

In Vitro HIV-1 Infectivity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is fundamental for determining the intrinsic antiviral activity of a microbicide candidate.

Objective: To determine the concentration of a microbicide candidate that inhibits 50% of viral replication (EC50) in PBMCs.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the blood of healthy donors.

  • Cell Stimulation: Activate the PBMCs with phytohemagglutinin (PHA) to make them susceptible to HIV-1 infection.

  • Drug Treatment: Prepare serial dilutions of the microbicide candidate.

  • Infection: Add a known amount of HIV-1 to the stimulated PBMCs in the presence of varying concentrations of the microbicide.

  • Culture: Culture the infected cells for a period of 7-14 days.

  • Readout: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.[5]

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.

Human Cervical Explant Culture Model for HIV-1 Infection

This ex vivo model provides a more physiologically relevant system to evaluate microbicide efficacy by using actual human cervical tissue.

Objective: To assess the ability of a microbicide to prevent HIV-1 infection in a human cervical tissue model.

Methodology:

  • Tissue Preparation: Obtain fresh human cervical tissue and dissect it into small blocks.

  • Explant Culture: Place the tissue blocks on a collagen sponge at the air-liquid interface in a culture dish.

  • Microbicide Application: Apply the microbicide formulation to the apical surface of the tissue.

  • Viral Challenge: After a predetermined incubation period with the microbicide, challenge the tissue with a high dose of HIV-1.

  • Culture and Monitoring: Maintain the tissue culture for up to 21 days, periodically collecting the culture medium.

  • Readout: Measure the level of HIV-1 replication by quantifying p24 antigen in the collected medium.

  • Histology: At the end of the experiment, the tissue can be fixed and sectioned for histological analysis to assess tissue viability and locate infected cells.

In Vivo Macaque Model of Vaginal/Rectal HIV Transmission

This animal model is a critical step in preclinical development to evaluate the in vivo efficacy and safety of a microbicide candidate.

Objective: To determine if a topical microbicide can protect non-human primates from vaginal or rectal challenge with a simian-human immunodeficiency virus (SHIV).

Methodology:

  • Animal Acclimatization: House female macaques under controlled conditions and monitor their menstrual cycles.

  • Microbicide Administration: Apply the microbicide gel or formulation vaginally or rectally at a specific time point before viral challenge.

  • Viral Challenge: Expose the animals to a high dose of SHIV.

  • Monitoring: Monitor the animals for signs of infection by regularly collecting blood samples and measuring viral load.

  • Data Analysis: Compare the infection rates and viral loads between the microbicide-treated group and a placebo control group to determine the protective efficacy.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to the comparative analysis of these microbicides.

HIV-1 Replication Cycle and Microbicide Targets

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Budding HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor Attachment CCR5_CXCR4 Coreceptor (CCR5/CXCR4) CD4_Receptor->CCR5_CXCR4 Binding Viral_Fusion Viral Fusion CCR5_CXCR4->Viral_Fusion Viral_RNA Viral RNA Viral_Fusion->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Assembly Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion Entry_Inhibitors Entry Inhibitors (e.g., PRO 2000, Carraguard) Entry_Inhibitors->Viral_Fusion NNRTIs NNRTIs (e.g., this compound, Dapivirine) NNRTIs->Reverse_Transcription NtRTIs NtRTIs (e.g., Tenofovir) NtRTIs->Reverse_Transcription

Caption: HIV-1 replication cycle with points of intervention for different classes of microbicides.

Experimental Workflow for In Vitro Microbicide Efficacy Testing```dot

experimental_workflow cluster_setup Assay Setup cluster_infection Infection and Culture cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Stimulate_PBMCs Stimulate PBMCs with PHA Isolate_PBMCs->Stimulate_PBMCs Infect_Cells Infect stimulated PBMCs with HIV-1 in the presence of microbicide Stimulate_PBMCs->Infect_Cells Prepare_Microbicide Prepare serial dilutions of microbicide Prepare_Microbicide->Infect_Cells Culture_Cells Culture cells for 7-14 days Infect_Cells->Culture_Cells Collect_Supernatant Collect culture supernatant Culture_Cells->Collect_Supernatant p24_ELISA Measure p24 antigen using ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 value p24_ELISA->Calculate_EC50

Caption: The sequential stages and decision points in topical microbicide development.

Conclusion

This compound demonstrates potent anti-HIV activity in preclinical models, positioning it as a strong candidate for further development as a topical microbicide. Its mechanism of action as an NNRTI is shared by dapivirine, which has shown success in clinical trials in a vaginal ring formulation. Comparative analysis with other microbicides like tenofovir, PRO 2000, and Carraguard highlights the diversity of approaches and the challenges in translating preclinical efficacy to clinical success. While entry inhibitors like PRO 2000 and Carraguard showed promise in early studies, they have not demonstrated significant efficacy in large-scale human trials. In contrast, reverse transcriptase inhibitors, both NNRTIs and NtRTIs, have shown more promising results in clinical settings. The continued development and evaluation of potent candidates like this compound, potentially in combination with other antiretroviral agents, will be crucial in the ongoing effort to develop safe and effective topical microbicides for HIV prevention.

References

assessing the safety profile of UC-781 gel formulations in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical Safety Profile of UC-781 Gel Formulations: A Comparative Guide

An objective analysis of the preclinical safety data for this compound, a non-nucleoside reverse transcriptase inhibitor developed as a potential topical microbicide for the prevention of HIV-1 transmission. This guide provides a comprehensive comparison of the safety profile of different this compound gel formulations based on key preclinical studies, with a focus on quantitative data, experimental methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their assessment of this candidate microbicide.

Comparative Safety Data

The preclinical safety of two water-based gel formulations of this compound, at concentrations of 0.1% and 1.0%, has been evaluated and compared against a placebo hydroxyethylcellulose (HEC) gel.[1][2] The key findings from these studies are summarized in the tables below.

Table 1: Systemic Absorption of this compound Following Topical Application
FormulationApplication RouteAnimal ModelDetection in Serum
0.1% this compound GelVaginalPig-tailed MacaqueNot Detected[2][3]
1.0% this compound GelVaginalPig-tailed MacaqueNot Detected[2][3]
0.1% this compound GelRectalPig-tailed MacaqueNot Detected[2][3]
1.0% this compound GelRectalPig-tailed MacaqueNot Detected[2][3]
Micronized/Non-micronized this compound GelVaginalRabbit0.5 - 1.0 ng/mL (single dose), up to 2 ng/mL (7-day repeat dose)[4]

Data from high-sensitivity high-performance liquid chromatography analysis of serum samples.[3]

Table 2: Local Safety and Toxicity in Vaginal Application
Safety Endpoint0.1% this compound Gel1.0% this compound GelPlacebo (HEC Gel)Key Findings
Colposcopy No significant changesNo significant changesNo significant changesBoth formulations were safe for the vaginal microenvironment with repeated daily use.[1][3]
Vaginal Microflora No significant impactNo significant impactNo significant impactNo adverse effects on the normal vaginal flora were observed.[1][3]
Cytokine Analysis No significant changesNo significant changesNo significant changesNo inflammatory response was induced by either formulation in the vaginal tract.[1][3]
In Vitro Toxicity (Human Ectocervical Tissue) No significant toxicityNot explicitly stated, but 0.1% was testedMedium ControlNo gross morphological changes or significant differences in tissue viability were observed.[1]
Table 3: Local Safety and Toxicity in Rectal Application
Safety Endpoint0.1% this compound Gel1.0% this compound GelPlacebo (HEC Gel)Key Findings
Cytokine Analysis No significant changesIncreased expression of numerous cytokinesNo significant changesRectal application of the 1.0% formulation may induce a local inflammatory response.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for a critical assessment of the safety data.

In Vitro Toxicity Evaluation
  • Tissue Model: Excised human ectocervical tissues.

  • Procedure: Tissues were exposed to the 0.1% this compound gel.

  • Endpoints:

    • Morphological Changes: Histological evaluations of tissues pre- and post-exposure.

    • Tissue Viability: Assessed by the MTT assay following 2-hour and 24-hour exposure periods and compared to a medium control.[1]

Animal Model and Study Design for Vaginal and Rectal Safety
  • Animal Model: Pig-tailed macaques were utilized for both vaginal and rectal safety assessments.[1][2]

  • Study Design: A two-arm, crossover design was employed where each animal served as its own control, receiving both the test gel (0.1% or 1.0% this compound) and the placebo gel (HEC). A 2-week recovery period was scheduled between the two experimental runs.[1][2]

  • Dosing Regimen:

    • Vaginal: 1.5 ml of gel was applied intravaginally daily for four days.[1]

    • Rectal: 2.5 ml of gel was applied intrarectally daily for four days.[1]

Safety Assessment Procedures
  • Systemic Absorption: Blood samples were collected at multiple time points and analyzed for the presence of this compound using high-sensitivity high-performance liquid chromatography.[2][3]

  • Colposcopy: Standardized colposcopic assessments were conducted to visually inspect the cervicovaginal tissues for any signs of irritation or damage.[1]

  • Vaginal pH and Microflora: Vaginal secretions were collected via swabs to determine the pH and for quantitative microbiologic characterization.[1]

  • Cytokine Analysis: Swab samples were collected from the cervical os and rectum to assess the presence of inflammatory cytokines.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the logical flow of the preclinical safety assessment, the following diagram illustrates the key stages of the experimental process.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Pig-tailed Macaques) cluster_vaginal_endpoints Vaginal Safety Endpoints cluster_rectal_endpoints Rectal Safety Endpoints in_vitro_start Start: In Vitro Studies tissue_model Human Ectocervical Tissue in_vitro_start->tissue_model gel_exposure Exposure to this compound Gel (0.1%) tissue_model->gel_exposure viability_assay MTT Assay for Viability gel_exposure->viability_assay histology Histological Analysis gel_exposure->histology in_vitro_end Conclusion: No Significant Toxicity viability_assay->in_vitro_end histology->in_vitro_end in_vivo_start Start: In Vivo Studies in_vitro_end->in_vivo_start Informs animal_model Pig-tailed Macaques in_vivo_start->animal_model crossover_design Crossover Design (Test vs. Placebo) animal_model->crossover_design vaginal_application Vaginal Application (0.1% & 1.0%) crossover_design->vaginal_application rectal_application Rectal Application (0.1% & 1.0%) crossover_design->rectal_application colposcopy_vag Colposcopy vaginal_application->colposcopy_vag microflora_vag Microflora Analysis vaginal_application->microflora_vag cytokine_vag Cytokine Analysis vaginal_application->cytokine_vag systemic_absorption Systemic Absorption (Blood Analysis) vaginal_application->systemic_absorption cytokine_rec Cytokine Analysis rectal_application->cytokine_rec rectal_application->systemic_absorption

Caption: Experimental workflow for preclinical safety assessment of this compound gel formulations.

Conclusion

The preclinical data available to date suggests a favorable safety profile for the 0.1% and 1.0% this compound gel formulations when applied vaginally.[3] Key findings indicate a lack of systemic absorption and no significant local toxicity or disruption of the vaginal microenvironment.[1][3] However, the increased cytokine expression observed with the 1.0% formulation following rectal application suggests a potential for local inflammation at higher concentrations in this compartment.[1][2][3] These findings provide a solid foundation for the continued clinical development of this compound as a potential anti-HIV microbicide, particularly for vaginal application. Further studies are warranted to fully elucidate the inflammatory potential of the 1.0% formulation in the rectal mucosa.

References

Evaluating the Synergistic Effects of UC-781 with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment has been significantly shaped by the advent of combination antiretroviral therapy (cART), a strategy that leverages the synergistic or additive effects of multiple drugs to suppress viral replication, manage drug resistance, and improve patient outcomes. UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the synergistic effects of this compound with other classes of antiretroviral agents, supported by available experimental data.

Synergistic Potential of this compound in Combination Therapy

This compound, a thiocarboxanilide NNRTI, is known for its tight-binding inhibition of HIV-1 reverse transcriptase.[1] Research has explored its efficacy in combination with other antiretrovirals, revealing synergistic interactions that enhance its antiviral potency.

A key study demonstrated that the combination of this compound with cellulose acetate 1,2-benzenedicarboxylate (CAP), a polymer that inhibits HIV-1 entry, resulted in significant synergy against a laboratory-adapted HIV-1 strain in MT-2 cells.[2] The effective concentration for the combination was reduced by approximately 15- to 20-fold compared to the individual compounds.[2] This synergistic activity was also observed in peripheral blood mononuclear cells (PBMCs) infected with a primary HIV-1 isolate.[2]

Furthermore, the same study noted that combinations of this compound with other reverse transcriptase inhibitors, such as efavirenz (another NNRTI) and zidovudine (a nucleoside reverse transcriptase inhibitor or NRTI), also produced significant synergistic effects in inhibiting HIV-1 infection.[2] Another study confirmed the synergistic interaction of this compound with the NRTI zidovudine (AZT).[3]

These findings underscore the potential of this compound as a valuable component of combination therapies, capable of enhancing the efficacy of other antiretroviral agents.

Quantitative Analysis of Synergistic Effects

The following table summarizes the observed synergistic interactions between this compound and other antiretroviral agents based on available literature. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Antiretroviral Agent Drug Class Cell Type HIV-1 Strain Observed Effect Reference
Cellulose Acetate 1,2-Benzenedicarboxylate (CAP)Entry InhibitorMT-2 cells, PBMCsLaboratory-adapted and primary isolatesSynergistic[2]
Zidovudine (AZT)NRTINot SpecifiedNot SpecifiedSynergistic[2][3]
EfavirenzNNRTINot SpecifiedNot SpecifiedSynergistic[2]

Experimental Protocols

The assessment of synergistic effects between antiretroviral agents is typically conducted using in vitro cell-based assays. A detailed methodology is provided below.

In Vitro HIV-1 Inhibition Assay

1. Cell Culture and Virus Stocks:

  • Human T-lymphoid cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Laboratory-adapted or primary clinical isolates of HIV-1 are propagated and titrated to determine the 50% tissue culture infectious dose (TCID50).

2. Drug Preparation:

  • This compound and other antiretroviral agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.

  • Serial dilutions of each drug and their combinations are prepared in culture medium.

3. Synergy Assay (Checkerboard Titration):

  • Cells are seeded in 96-well microtiter plates.

  • A matrix of drug concentrations is added to the wells, with one drug concentration varying along the x-axis and the other along the y-axis.

  • A predetermined amount of HIV-1 (e.g., 100 TCID50) is added to each well.

  • Control wells include cells with virus only (no drug) and cells without virus or drug.

4. Incubation and Endpoint Measurement:

  • The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • The extent of viral replication is quantified by measuring a relevant endpoint, such as:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Cell Viability/Cytotoxicity Assay (e.g., MTT or XTT): Measures the protective effect of the drugs against virus-induced cell death.

5. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and in combination is calculated using dose-response curve fitting software.

  • The synergistic, additive, or antagonistic effect of the drug combination is determined using methods such as the Combination Index (CI) method of Chou-Talalay .[4] The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)1 and (D)2 are the concentrations of the drugs in combination that also produce the same x% effect.

Visualizing Key Processes

To better understand the context of these synergistic interactions, the following diagrams illustrate the HIV-1 replication cycle and a typical experimental workflow for synergy analysis.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Targets Binding_Fusion 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA & Enzymes Integration 3. Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Provirus Assembly 5. Assembly Transcription_Translation->Assembly Viral RNA & Proteins Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation New_Virion New HIV Virion Budding_Maturation->New_Virion HIV_Virion HIV Virion HIV_Virion->Binding_Fusion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Binding_Fusion NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding_Maturation

Caption: The HIV-1 replication cycle and the targets of different antiretroviral drug classes.

Synergy_Workflow Start Start: Prepare Cells, Virus, and Drugs Checkerboard Checkerboard Titration: - Plate cells - Add drug combinations - Add virus Start->Checkerboard Incubate Incubate (4-7 days) Checkerboard->Incubate Endpoint Measure Endpoint: - p24 ELISA - RT Activity - Cell Viability Incubate->Endpoint Analyze Data Analysis: - Calculate EC50 - Determine Combination Index (CI) Endpoint->Analyze Result Result: Synergy, Additivity, or Antagonism Analyze->Result

Caption: Experimental workflow for determining the synergistic effects of antiretroviral drugs.

References

UC-781 Demonstrates Potent Activity Against Common NNRTI-Resistant HIV-1 Strains, but Cross-Resistance Remains a Factor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 reveals a potent antiviral profile against several key HIV-1 resistance mutations. However, the landscape of NNRTI cross-resistance necessitates a careful consideration of its placement in treatment and prevention strategies. This guide provides a comparative overview of this compound's cross-resistance profile with other NNRTIs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a tight-binding inhibitor of HIV-1 reverse transcriptase, has shown promise in preclinical and in vitro studies. Its efficacy against viral strains resistant to other NNRTIs has been a key area of investigation. This guide synthesizes available data to offer a clear comparison of its activity relative to established NNRTIs such as nevirapine, efavirenz, etravirine, rilpivirine, and the more recently developed doravirine.

Quantitative Comparison of NNRTI Cross-Resistance

The primary mechanism of NNRTI resistance involves mutations in the HIV-1 reverse transcriptase enzyme, which alter the drug's binding pocket. The following table summarizes the fold change in the 50% inhibitory concentration (IC50) for this compound and other NNRTIs against key resistance mutations. A higher fold change indicates a greater level of resistance.

MutationThis compoundNevirapine (NVP)Efavirenz (EFV)Etravirine (ETR)Rilpivirine (RPV)Doravirine (DOR)
L100I 67[1]>50 (in combo with K103N)[2]>50 (in combo with K103N)[2]5 - 10 (in combo with K103N)[2]10 (in combo with K103N)[2]5 - 10 (in combo with K103N)[2]
K103N 17[1]~50[2]~20[2]No significant change[2]No significant change[2]No significant change[3]
Y181C 13[1]>50[2]<2[2]~5[2]~3[2]No significant change[2]
G190A Data not available>50[4]5 - 10[4]No significant change[4]No significant change[4]No significant change[3]
V106A Data not available~50[4]~5[4]Data not availableData not available~10[4]

Experimental Protocols: Phenotypic Drug Susceptibility Testing

The quantitative data presented above is primarily generated through phenotypic drug susceptibility assays. A common method is the Recombinant Virus Assay . This technique provides a direct measure of how effectively a drug inhibits the replication of a specific viral strain.

Principle of the Recombinant Virus Assay

The assay involves creating recombinant viruses that contain the reverse transcriptase (RT) gene from a patient's HIV-1 strain inserted into a standardized laboratory strain of HIV-1 that has its own RT gene removed. The replication of these recombinant viruses is then measured in the presence of varying concentrations of the antiretroviral drug being tested. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 for a drug-sensitive (wild-type) reference virus. The ratio of these two values gives the fold change in resistance.

Step-by-Step Methodology
  • Sample Collection and RNA Extraction: Patient plasma samples with a viral load of at least 500-1000 copies/mL are collected. Viral RNA is then extracted from the plasma.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • Cloning into a Vector: The amplified RT gene is inserted into a bacterial plasmid vector that contains a proviral HIV-1 DNA sequence lacking its own RT gene.

  • Generation of Recombinant Virus: The recombinant plasmid DNA is then introduced into a suitable host cell line (e.g., HEK293T cells) through transfection. The host cells produce recombinant virus particles containing the patient-derived RT.

  • Drug Susceptibility Testing: The recombinant virus stock is used to infect target cells (e.g., TZM-bl cells, which express a reporter gene like luciferase or β-galactosidase upon infection) in the presence of serial dilutions of the NNRTI being tested. A control with a wild-type reference virus is run in parallel.

  • Measurement of Viral Replication: After a set incubation period (typically 48-72 hours), the level of viral replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis and Fold-Change Calculation: The IC50 is calculated for both the patient-derived virus and the wild-type virus. The fold change is determined by dividing the IC50 of the patient virus by the IC50 of the wild-type virus.

G cluster_workflow Recombinant Virus Assay Workflow PatientSample Patient Plasma (Viral Load >500 copies/mL) RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Cloning Cloning into RT-deleted HIV-1 Vector RT_PCR->Cloning Transfection Transfection into Host Cells Cloning->Transfection RecombinantVirus Generation of Recombinant Virus Transfection->RecombinantVirus SusceptibilityAssay Infection of Target Cells with Serial Drug Dilutions RecombinantVirus->SusceptibilityAssay DataAnalysis Reporter Gene Assay & IC50 Calculation SusceptibilityAssay->DataAnalysis Result Fold-Change in Resistance DataAnalysis->Result

Caption: Workflow of a typical recombinant virus phenotypic assay.

NNRTI Cross-Resistance Pathways

The development of resistance to one NNRTI can often lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. The following diagram illustrates the relationships between key NNRTI resistance mutations and the drugs they affect.

G cluster_drugs NNRTIs cluster_mutations Resistance Mutations UC781 UC781 NVP Nevirapine EFV Efavirenz ETR Etravirine RPV Rilpivirine DOR Doravirine L100I L100I L100I->UC781 High L100I->NVP High L100I->EFV High L100I->ETR Low-Intermediate L100I->RPV Intermediate K103N K103N K103N->UC781 Intermediate K103N->NVP High K103N->EFV High Y181C Y181C Y181C->UC781 Intermediate Y181C->NVP High Y181C->ETR Low Y181C->RPV Low G190A G190A G190A->NVP High G190A->EFV Intermediate V106A V106A V106A->NVP High V106A->EFV Low V106A->DOR Intermediate

Caption: NNRTI cross-resistance pathways for key mutations.

Discussion and Future Directions

The data indicate that this compound maintains significant activity against strains with the K103N and Y181C mutations, which confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[1][2] However, the L100I mutation significantly reduces the susceptibility to this compound.[1] This highlights the complex nature of NNRTI cross-resistance.

While second-generation NNRTIs like etravirine and rilpivirine, and the newer doravirine, were designed to be more resilient to common resistance mutations, the emergence of novel mutational patterns continues to be a challenge. The unique binding properties of this compound may offer an advantage in certain clinical scenarios, but further research is needed to fully delineate its resistance profile and potential for inclusion in future antiretroviral regimens or pre-exposure prophylaxis (PrEP) strategies.

The development of novel NNRTIs with a high genetic barrier to resistance remains a critical goal in HIV research. A thorough understanding of the cross-resistance profiles of existing and investigational drugs, like this compound, is essential for the strategic design of durable and effective treatment and prevention strategies.

References

Comparative Pharmacokinetics of Different UC-781 Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of various formulations of UC-781, a potent, yet poorly water-soluble, non-nucleoside reverse transcriptase inhibitor. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to aid in the development of optimized oral delivery systems for this compound.

Data Presentation: Enhancing Dissolution and Potential for Improved Bioavailability

The primary strategy to enhance the oral bioavailability of poorly soluble drugs like this compound is to improve their dissolution rate in the gastrointestinal tract. Several studies have successfully demonstrated the potential of solid dispersions to achieve this.

In Vitro Dissolution Enhancement of this compound Solid Dispersions

Solid dispersions of this compound in various hydrophilic carriers have been shown to significantly increase its dissolution rate compared to the pure, crystalline drug. This enhancement is a critical first step towards improving oral absorption.

Carrier SystemFormulation MethodKey Findings on Dissolution
Polyethylene Glycol (PEG) 6000 & Gelucire 44/14Fusion MethodConsiderably improved the rate of dissolution of this compound compared to the pure drug.[1]
Polyvinylpyrrolidone (PVP) K30Co-evaporation from DichloromethaneThis compound was converted to an amorphous state, which is expected to lead to a higher dissolution rate.[2]

While these in vitro studies are promising, it is important to note that they do not provide direct in vivo pharmacokinetic data such as Cmax, Tmax, or AUC.

Illustrative In Vivo Pharmacokinetic Improvements with Advanced Formulations of Other Poorly Soluble Drugs

To illustrate the potential impact of formulation on the in vivo performance of a poorly soluble drug, the following table presents data from studies on other compounds where advanced formulations were compared to conventional suspensions. This data serves as a relevant proxy for the expected improvements for this compound.

DrugFormulationAnimal ModelKey Pharmacokinetic Findings
CarvedilolSolid Dispersion (Gelucire-TPGS)Sprague-Dawley Rats169% higher oral bioavailability (AUC) compared to the pure drug suspension.[3][4]
NiclosamideAmorphous Solid DispersionSprague–Dawley Rats2.6-fold increase in oral bioavailability compared to a suspension.[5]
PaclitaxelSolid Lipid Nanoparticles (SLNs)N/ATen-fold higher drug exposure in plasma (AUC) compared with free paclitaxel solution after oral administration.[6]

These examples highlight the significant potential of solid dispersion and nanoparticle technologies to enhance the systemic exposure of poorly soluble drugs like this compound.

Experimental Protocols

Detailed experimental protocols for a comparative pharmacokinetic study of different this compound oral formulations would be crucial for a definitive evaluation. Below is a generalized protocol based on standard practices in preclinical pharmacokinetic research.

Preparation of this compound Formulations
  • Aqueous Suspension (Control): Micronized this compound is suspended in an aqueous vehicle, typically containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) to ensure homogeneity.

  • Solid Dispersion: this compound and a hydrophilic carrier (e.g., PVP K30, Gelucire 44/14) are dissolved in a common solvent (e.g., dichloromethane). The solvent is then removed by evaporation under vacuum, and the resulting solid mass is pulverized and sieved to obtain a uniform powder. This powder is then suspended in an aqueous vehicle for oral administration.

  • Nanoparticle Formulation: this compound nanoparticles can be prepared using various techniques such as wet milling or precipitation. For instance, a nanosuspension can be created by milling the drug in an aqueous medium containing stabilizers. The resulting nanosuspension can be used directly or dried into a powder for reconstitution before administration.

Animal Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.

  • Dosing: A single oral dose of each this compound formulation (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: this compound is extracted from plasma samples using a protein precipitation method with a solvent like acetonitrile.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software.

Mandatory Visualization

The following diagrams illustrate key concepts related to the oral absorption of different drug formulations and a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium OralDose Oral Dose Suspension Suspension (Poorly Soluble Drug) OralDose->Suspension Disintegration SolidDispersion Solid Dispersion (Amorphous Drug) OralDose->SolidDispersion Disintegration Nanoparticles Nanoparticles OralDose->Nanoparticles Disintegration DissolutionLimited Low Concentration of Dissolved Drug Suspension->DissolutionLimited Slow Dissolution DissolutionEnhanced High Concentration of Dissolved Drug SolidDispersion->DissolutionEnhanced Rapid Dissolution Nanoparticles->DissolutionEnhanced Increased Surface Area AbsorptionLimited Limited Absorption DissolutionLimited->AbsorptionLimited AbsorptionEnhanced Enhanced Absorption DissolutionEnhanced->AbsorptionEnhanced SystemicCirculation Systemic Circulation AbsorptionLimited->SystemicCirculation Low Bioavailability AbsorptionEnhanced->SystemicCirculation High Bioavailability G cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Bioanalysis & Data Processing cluster_comparison Comparative Evaluation Suspension Aqueous Suspension (Control) Dosing Oral Administration to Animal Model (e.g., Rats) Suspension->Dosing SolidDispersion Solid Dispersion SolidDispersion->Dosing Nanoparticles Nanoparticle Formulation Nanoparticles->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Drug Extraction from Plasma Plasma->Extraction HPLC HPLC-MS/MS Quantification Extraction->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Comparison Comparison of PK Parameters between Formulations PK_Analysis->Comparison

References

Comparative Analysis of UC-781's Virucidal Activity Against Clinical HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the virucidal activity of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), against clinical HIV-1 isolates. Its performance is objectively compared with other established antiretroviral agents, supported by experimental data to inform research and drug development efforts.

Executive Summary

This compound demonstrates significant virucidal activity against a broad spectrum of HIV-1 clinical isolates, including various subtypes.[1] Its unique tight-binding inhibition of the HIV-1 reverse transcriptase (RT) results in a persistent antiviral effect, rendering cells refractory to infection for an extended period even after the compound is removed.[2] While highly potent against wild-type HIV-1, its efficacy is reduced against strains with specific NNRTI resistance mutations. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate a thorough understanding of this compound's potential in the context of current HIV-1 therapies.

Comparative Virucidal Activity

This compound has shown potent inhibitory activity against a wide range of HIV-1 strains in single-cycle infectivity assays. For a majority of the 25 HIV-1 strains evaluated, encompassing various clades, the mean EC50 was determined to be 0.008 µM, with a range of 0.003 to 0.026 µM.[1]

Comparison with other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

While direct side-by-side comparative studies with a comprehensive panel of NNRTIs against the same clinical isolates are limited in the public domain, existing research indicates that this compound's virucidal action of eliminating the infectivity of isolated virion particles is a feature not observed with nevirapine or certain other carboxanilide NNRTIs.[2]

The activity of this compound is, however, affected by the presence of NNRTI resistance mutations. It is reported to be 10- to 100-fold less effective against some NNRTI-resistant HIV-1 strains compared to wild-type virus.[3] The general order of microbicidal activity against such strains has been observed as: wild-type ≥ Nevirapine-resistant > this compound-resistant ≥ Efavirenz-resistant.[3][4]

Table 1: Antiviral Activity of this compound against various HIV-1 Strains

HIV-1 Strain/SubtypeAssay TypeMean EC50 (µM)Fold-Resistance Compared to Wild-Type
20 Wild-Type Strains (various clades)Single Cycle Infectivity0.008 (range: 0.003 - 0.026)1
Subtype O (strain MVP5180)Single Cycle Infectivity~0.46860
UC781-Resistant (UCR)Single Cycle Infectivity~3.72465
Efavirenz-Resistant (EFVR)Single Cycle Infectivity~10.61325
Nevirapine-Resistant (NVPR)Single Cycle Infectivity~0.0567

Data compiled from a study by Hossain M.M. (2017).[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's virucidal activity.

Single-Cycle HIV-1 Infectivity Assay

This assay is designed to measure the ability of a compound to inhibit a single round of viral replication.

1. Cell Preparation:

  • P4/R5 cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-lacZ reporter cassette, are typically used.
  • Cells are seeded in 96-well plates at a density of 8 x 10^4 cells per well and incubated for 24 hours.

2. Compound Preparation and Addition:

  • This compound and other comparator drugs are serially diluted to the desired concentrations in cell culture medium.
  • The culture medium is removed from the cells and replaced with medium containing the diluted compounds.

3. Virus Infection:

  • Cell-free virus stocks of clinical HIV-1 isolates are added to each well. The amount of virus is pre-determined to result in a detectable level of infection but not cause widespread cell death.
  • The plates are incubated for a period that allows for a single round of infection, typically 36-48 hours.

4. Measurement of Viral Replication:

  • After incubation, the cells are lysed.
  • The activity of the β-galactosidase reporter enzyme is measured using a colorimetric substrate such as Chlorophenol Red-β-D-Galactopyranoside (CPRG).[5]
  • The optical density is read using a spectrophotometer, and the percentage of inhibition is calculated relative to untreated virus control wells.
  • The EC50 value (the concentration of the drug that inhibits 50% of viral replication) is determined from the dose-response curve.

Phenotypic Drug Susceptibility Assay

This assay determines the concentration of an antiretroviral drug required to inhibit the replication of a patient-derived HIV-1 strain compared to a reference wild-type strain.

1. Generation of Recombinant Viruses:

  • The protease and reverse transcriptase regions of the HIV-1 pol gene are amplified from patient plasma viral RNA using RT-PCR.
  • The amplified genetic material is inserted into a proviral vector that lacks these regions and contains a reporter gene (e.g., luciferase).
  • The resulting recombinant plasmids are transfected into a suitable cell line (e.g., HEK293T) to produce replication-defective viral particles containing the patient-derived protease and RT sequences.

2. Drug Susceptibility Testing:

  • Target cells (e.g., MT-2 cells) are seeded in 96-well plates.
  • The recombinant virus stocks are incubated with serial dilutions of the antiretroviral drugs.
  • The drug-virus mixtures are then added to the target cells.
  • After a defined incubation period (typically 48-72 hours), the cells are lysed.

3. Quantification of Inhibition:

  • The activity of the reporter gene (e.g., luciferase) is measured.
  • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a reference wild-type virus.
  • The fold-change in IC50 is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus. A higher fold-change indicates reduced susceptibility (resistance).[6]

Mandatory Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

HIV_RT_Inhibition HIV_RNA Viral RNA Genome RNA_DNA_hybrid RNA-DNA Hybrid HIV_RNA->RNA_DNA_hybrid Reverse Transcription (RNA-dependent DNA synthesis) RT_p66_p51 Reverse Transcriptase (p66/p51) Integrase Integrase Protease Protease ssDNA Single-stranded DNA RNA_DNA_hybrid->ssDNA RNase H degradation of RNA dsDNA Double-stranded DNA (proviral DNA) ssDNA->dsDNA DNA-dependent DNA synthesis Integration Integration dsDNA->Integration Nuclear Import & Integration into Host Genome UC781 This compound (NNRTI) NNIBP NNRTI Binding Pocket (Allosteric Site) UC781->NNIBP Binds to RT_p66_p51_2 Reverse Transcriptase (p66/p51) Conformational_Change Conformational Change in RT NNIBP->Conformational_Change Induces Inhibition Inhibition of DNA Polymerization Conformational_Change->Inhibition UC781_Binding cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) cluster_NNIBP NNRTI Binding Pocket RT Reverse Transcriptase L100 L100 K101 K101 K103 K103 V106 V106 Y181 Y181 Y188 Y188 F227 F227 W229 W229 L234 L234 P236 P236 UC781 This compound UC781->L100 Hydrophobic Interaction UC781->K101 Interaction UC781->K103 Interaction UC781->V106 Hydrophobic Interaction UC781->Y181 π-π Stacking UC781->Y188 π-π Stacking UC781->F227 Hydrophobic Interaction UC781->W229 Hydrophobic Interaction UC781->L234 Hydrophobic Interaction UC781->P236 Hydrophobic Interaction

References

Assessing the Impact of UC-781 on Vaginal Microflora Compared to Other Microbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of the non-nucleoside reverse transcriptase inhibitor (NNRTI) microbicide UC-781 on vaginal microflora, alongside other microbicidal agents. The objective is to present available experimental data to inform research and development in the field of topical HIV prevention. While preclinical data suggests a favorable profile for this compound in terms of its effect on key vaginal bacteria, a notable gap exists in publicly available, detailed quantitative and methodological information from clinical trials. This guide summarizes the existing evidence for this compound and offers a comparison with data from studies of other microbicides, including BufferGel, Tenofovir gel, and PRO 2000.

Data Presentation: Comparative Impact of Microbicides on Vaginal Microflora

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of various microbicides on key components of the vaginal microflora.

Table 1: Impact of this compound on Vaginal Microflora (Preclinical Data)

MicroorganismThis compound ConcentrationEffectStudy Type
Lactobacillus spp.Not SpecifiedNo effect on growthIn vitro
Candida spp.Not SpecifiedNo effect on growthIn vitro
Vaginal Microflora (general)0.1% and 1.0% gel formulationsNo significant impact observedIn vivo (macaque model)

Note: Detailed quantitative data from clinical trials evaluating the impact of this compound on the vaginal microbiome are not yet publicly available. A Phase I clinical trial (NCT00390343) was planned to measure changes in vaginal flora, but the results have not been published in the reviewed literature.

Table 2: Impact of BufferGel on Vaginal Microflora

Bacterial Group/SpeciesInterventionChange in Prevalence/ConcentrationStudy Population
Bacterial Vaginosis (BV)BufferGel twice daily for 14 daysSignificant decrease from 30% to 7% prevalence[1][2]98 HIV-negative women
Yeast (microscopically detected)BufferGel twice daily for 14 daysIncrease in prevalence (32 women acquired yeast)[1][2]98 HIV-negative women
H₂O₂-producing lactobacilliBufferGel once or twice daily for 14 daysDecrease from 4.9 x 10⁷ to 1.1 x 10⁷ cfu (P = 0.001)Low-risk abstinent and monogamous women
Facultative gram-negative rodsBufferGel once or twice daily for 14 daysIncreased proportion from 27% to 65%Low-risk abstinent and monogamous women
Obligately anaerobic microbesBufferGel once or twice daily for 14 daysDecreased proportion from 62% to 38%Low-risk abstinent and monogamous women

Table 3: Impact of Vaginal Microbiota on Tenofovir Gel Efficacy

Vaginal Microbiota ProfileInterventionHIV Incidence ReductionKey Findings
Lactobacillus-dominant1% Tenofovir gel61% (P = 0.013)[3]Tenofovir is effective in preventing HIV.
Non-Lactobacillus-dominant1% Tenofovir gel18% (P = 0.644)[3]Efficacy is significantly reduced.
Gardnerella vaginalisIn vitro co-culture with TenofovirRapid metabolism of tenofovir[3][4]G. vaginalis depletes the active drug.

Table 4: Impact of PRO 2000 on Vaginal Microflora

Bacterial Group/SpeciesInterventionEffectStudy Population
Normal Vaginal Ecology0.5% and 4% PRO 2000 gel daily for 14 daysNo impact observed36 healthy, sexually inactive women (UK cohort)[5]

Experimental Protocols

This compound In Vitro Microbial Growth Assay (General Protocol Derived from Preclinical Statements)

A definitive, detailed protocol for the assessment of this compound's impact on vaginal microflora is not available in the reviewed literature. However, based on the statements from preclinical studies, a general methodology can be inferred.

  • Microorganisms: Strains of Lactobacillus and Candida representative of the vaginal flora were used.

  • Culture Conditions: The microorganisms were cultured in their respective appropriate liquid or solid growth media.

  • This compound Exposure: Serial dilutions of this compound were added to the cultures. The range of concentrations tested is not specified in the available documents.

  • Assessment of Growth: The growth of the microorganisms was monitored over a defined period. This was likely assessed by measuring optical density (for liquid cultures) or by colony-forming unit (CFU) counts (for solid media).

  • Outcome: The growth of the this compound-exposed cultures was compared to control cultures without the microbicide to determine if there was any inhibitory effect.

BufferGel Clinical Study on Vaginal Microflora

  • Study Design: A prospective cohort study.

  • Participants: Low-risk, abstinent, and monogamous women.

  • Intervention: Vaginal application of BufferGel once or twice daily for 14 days.

  • Data Collection: Vaginal swabs were collected before and after the 14-day treatment period.

  • Microbiological Analysis:

    • Quantification of Lactobacillus species, H₂O₂-producing lactobacilli, facultative gram-negative rods, and obligately anaerobic microbes was performed using standard culture techniques and colony counts (CFU).

    • The diagnosis of bacterial vaginosis was likely based on Amsel's criteria or Nugent scoring of Gram-stained vaginal smears.

Tenofovir Gel and Vaginal Microbiota Interaction Study (CAPRISA 004 Sub-study)

  • Study Design: A secondary analysis of samples from a randomized, placebo-controlled trial.

  • Participants: 688 HIV-negative women from the CAPRISA 004 trial.

  • Sample Type: Cervicovaginal lavage (CVL) samples.

  • Microbiota Analysis:

    • Metaproteomics using mass spectrometry was employed to identify the bacterial composition of the vaginal microbiota.

    • Based on the proteomic profiles, women were categorized as having either a Lactobacillus-dominant or a non-Lactobacillus-dominant microbiota.

  • Efficacy Analysis: The incidence of HIV infection was compared between the tenofovir gel and placebo groups within each microbiota category.

  • In Vitro Metabolism Assay:

    • Gardnerella vaginalis and Lactobacillus species were cultured in the presence of tenofovir.

    • The concentration of tenofovir in the culture medium was measured over time using high-performance liquid chromatography (HPLC) to assess for metabolic depletion of the drug.

Visualizations

Experimental_Workflow_Microflora_Assessment cluster_recruitment Participant Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessment Recruitment Recruit Study Participants Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Screening Screening for Eligibility Informed_Consent->Screening Baseline_Sample Collect Baseline Vaginal Swab/CVL Screening->Baseline_Sample Baseline_Analysis Analyze Baseline Microflora (e.g., Nugent Score, qPCR, 16S rRNA sequencing) Baseline_Sample->Baseline_Analysis Randomization Randomize to Microbicide or Placebo Group Baseline_Sample->Randomization Data_Comparison Compare Baseline and Follow-up Microflora Data Baseline_Analysis->Data_Comparison Product_Application Instruct on and Dispense Product (e.g., this compound, BufferGel) Randomization->Product_Application Dosing_Period Defined Dosing Period (e.g., 14 days) Product_Application->Dosing_Period Followup_Sample Collect Follow-up Vaginal Swab/CVL Dosing_Period->Followup_Sample Followup_Analysis Analyze Follow-up Microflora Followup_Sample->Followup_Analysis Followup_Analysis->Data_Comparison

Caption: Generalized workflow for clinical assessment of a microbicide's impact on vaginal microflora.

Tenofovir_Metabolism_Pathway cluster_environment Vaginal Environment cluster_lacto Lactobacillus-dominant Microbiota cluster_gv Non-Lactobacillus-dominant Microbiota Tenofovir Tenofovir Gel Application Lactobacillus Lactobacillus spp. Tenofovir->Lactobacillus interacts with GV Gardnerella vaginalis & other anaerobes Tenofovir->GV interacts with No_Metabolism Minimal Tenofovir Metabolism Lactobacillus->No_Metabolism HIV_Inhibition HIV Reverse Transcriptase Inhibition No_Metabolism->HIV_Inhibition leads to Metabolism Rapid Tenofovir Metabolism GV->Metabolism Reduced_Efficacy Reduced HIV Inhibition Efficacy Metabolism->Reduced_Efficacy leads to

Caption: Impact of vaginal microbiota composition on the efficacy of Tenofovir gel.

References

Safety Operating Guide

Proper Disposal Procedures for UC-781

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of UC-781, a non-nucleoside reverse transcriptase inhibitor (NNRTI). These procedural, step-by-step guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical compound in a laboratory setting.

This compound is a chlorinated organic compound. While preclinical studies have indicated low acute toxicity, it is imperative to handle it with care and follow proper disposal protocols to minimize environmental release and ensure personnel safety.[1] The procedures outlined below are based on general best practices for chemical waste management and should be performed in accordance with all applicable local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the relevant properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₇H₁₈ClNO₂S
AppearanceOff-white solid powder
SolubilitySoluble in hot water
StabilityStable under normal conditions
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsates) start->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) start->sharps_waste Sharps solid_container Place in labeled hazardous waste container for solids. solid_waste->solid_container liquid_container Collect in a labeled, sealed hazardous waste container for halogenated organic liquids. liquid_waste->liquid_container sharps_container Place in a puncture-resistant sharps container labeled for chemical waste. sharps_waste->sharps_container final_disposal Arrange for pickup and disposal by institutional Environmental Health & Safety (EHS). solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Waste Segregation

Proper segregation of chemical waste is critical to ensure safe handling and disposal.[2][3][4]

  • Solid Waste: This includes personal protective equipment (PPE) such as gloves and lab coats, contaminated weigh paper, and other solid materials that have come into contact with this compound.

  • Liquid Waste: This category includes unused solutions of this compound and solvents used to rinse glassware or other equipment. As this compound is a chlorinated organic compound, it should be disposed of as halogenated organic waste.[2][4][5][6] Do not mix with non-halogenated solvent waste.[2][4][6]

  • Sharps Waste: Any sharp objects, such as needles, syringes, or broken glassware contaminated with this compound, must be segregated as hazardous sharps waste.

Waste Containment and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled.

  • Containers: Use containers that are compatible with the chemical waste. For liquid waste, use a sealable, leak-proof container. Solid waste can be collected in a designated hazardous waste bag or container. Sharps must be placed in a puncture-resistant container.

  • Labeling: All waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

Decontamination of Laboratory Equipment

Proper decontamination of reusable equipment is essential to prevent cross-contamination.

  • Cleaning Procedure:

    • Pre-rinse: Rinse equipment with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. This rinsate must be collected as halogenated organic liquid waste.

    • Wash: Wash the equipment with a laboratory detergent and hot water.

    • Final Rinse: Rinse thoroughly with deionized water.

    • Drying: Allow the equipment to air dry completely before reuse.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material to avoid generating dust.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by detergent and water. All materials used for cleanup must be disposed of as hazardous waste.

Final Disposal
  • Storage: Store all this compound waste in a designated, well-ventilated satellite accumulation area until it is collected.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disclaimer: These are general guidelines for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.